Diflomotecan
Description
Propriétés
IUPAC Name |
(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQCJSBXBZRMTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026358 | |
| Record name | diflomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220997-97-7 | |
| Record name | Diflomotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflomotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflomotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | diflomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOMOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diflomotecan mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Diflomotecan in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BN-80915) is a potent, third-generation, orally active homocamptothecin, a class of chemotherapeutic agents that target DNA topoisomerase I (Top1).[1][2] As a 10,11-difluoro-homocamptothecin, its distinctive chemical structure, featuring a seven-membered E-ring, confers enhanced plasma stability compared to its predecessors like topotecan and irinotecan.[2][3] This guide elucidates the core mechanism of action of this compound, detailing its interaction with the Top1-DNA complex, the subsequent induction of DNA damage, and the cellular responses that culminate in cancer cell death. It provides quantitative data on its cytotoxic activity, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows involved.
Core Mechanism of Action: Inhibition of Topoisomerase I
The primary molecular target of this compound, like all camptothecins, is the nuclear enzyme DNA topoisomerase I.[3][4] Top1 plays a crucial role in cellular processes such as DNA replication and transcription by relieving torsional stress in the DNA double helix.[5][6] It achieves this by inducing transient single-strand breaks, allowing the DNA to rotate, and then religating the break.[5]
This compound exerts its cytotoxic effect by trapping the Top1-DNA covalent intermediate, often referred to as the "cleavable complex".[4][5] The drug intercalates into the DNA at the site of the single-strand break and stabilizes the complex.[5] This action prevents the Top1-mediated religation of the DNA strand.[][8]
The formation of these stabilized ternary (this compound-Top1-DNA) complexes is not immediately lethal to the cell. However, the critical cytotoxic event occurs during the S-phase of the cell cycle when the advancing DNA replication fork collides with these stalled complexes.[4][9] This collision leads to the conversion of the single-strand breaks into irreversible and highly lethal DNA double-strand breaks (DSBs).[9][10]
Induction of the DNA Damage Response (DDR)
The generation of DSBs by this compound triggers a complex signaling network known as the DNA Damage Response (DDR).[11] The DDR is a crucial cellular mechanism that senses DNA damage and orchestrates a response involving cell cycle arrest, activation of DNA repair machinery, and, if the damage is irreparable, the initiation of programmed cell death (apoptosis).[12][13]
Key events in the this compound-induced DDR include:
-
Damage Sensing: DSBs are rapidly recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex.
-
Transducer Kinase Activation: The MRN complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[10]
-
Signal Amplification: Activated ATM phosphorylates a multitude of downstream targets. A critical early event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[9][13] γH2AX serves as a scaffold to recruit additional DDR factors to the site of damage, amplifying the signal.
-
Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation and activation of checkpoint kinases like CHK2. This cascade results in the stabilization of the tumor suppressor p53 and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G2/M checkpoint.[] This pause provides the cell with time to attempt DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the sustained DDR signaling, often mediated by p53, activates the intrinsic apoptotic pathway, leading to the activation of caspases and eventual cell death.[]
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those resistant to other chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| A549 | Non-small cell lung cancer | 3.4 | WST-1 | [1][14] |
| HT-29 | Colorectal adenocarcinoma | 8.4 | WST-1 | [1][14] |
| T-24 | Bladder carcinoma (chemo-resistant) | 0.4 | WST-1 | [1] |
Experimental Protocols
Cytotoxicity Assay (WST-1 Method)
This protocol outlines the determination of this compound's IC50 value using a water-soluble tetrazolium salt (WST-1) assay, which measures cell proliferation and viability.
Objective: To quantify the concentration of this compound required to inhibit the growth of a cancer cell line population by 50%.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well microplates
-
WST-1 reagent
-
Microplate reader (450 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the various drug concentrations (typically ranging from picomolar to micromolar). Include vehicle control (DMSO-containing medium) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO2. The WST-1 is bioreduced by metabolically active cells into a formazan dye, resulting in a color change.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot for γH2AX Detection
Objective: To qualitatively or quantitatively assess the induction of DNA double-strand breaks by detecting the phosphorylation of H2AX.
Materials:
-
Cancer cells treated with this compound (and controls)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-γH2AX, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for desired time points. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat samples at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: The intensity of the γH2AX band (at ~15 kDa) indicates the level of DSBs. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes.
Conclusion
This compound is a highly potent Topoisomerase I inhibitor with a well-defined mechanism of action. By stabilizing the Top1-DNA cleavable complex, it leverages the cell's own replication machinery to induce lethal double-strand breaks. This damage subsequently activates the DNA Damage Response pathway, forcing cancer cells into cell cycle arrest and ultimately apoptosis. Its superior plasma stability and potent cytotoxicity, even in chemo-resistant cell lines, underscore its promise as a valuable agent in cancer therapy. The experimental protocols and pathways detailed in this guide provide a framework for further investigation and development of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Response [astrazeneca.com]
- 12. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 13. A novel DNA damage repair-related signature for predicting prognositc and treatment response in non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A New Frontier in Cancer Therapy: A Technical Guide to the Indenoisoquinolines, a Promising Class of Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topoisomerase I (Top1) remains a clinically validated and critical target in oncology. For decades, the therapeutic landscape has been dominated by camptothecin analogs, such as topotecan and irinotecan. While effective in certain malignancies, their clinical utility is often hampered by limitations including chemical instability of the lactone ring, susceptibility to drug efflux pumps leading to resistance, and significant toxicities. This whitepaper introduces the indenoisoquinolines, a novel, non-camptothecin class of synthetic Top1 inhibitors that have emerged from extensive preclinical and clinical investigation as a promising alternative.
This document provides an in-depth technical overview of the lead clinical candidates from the indenoisoquinoline class: LMP400 (indotecan) , LMP776 (indimitecan) , and LMP744 . We will delve into their mechanism of action, present a comprehensive summary of their preclinical and clinical data, detail key experimental protocols for their evaluation, and explore their structure-activity relationships. The indenoisoquinolines offer several key advantages over traditional camptothecins, including enhanced chemical stability, the ability to overcome camptothecin-resistance mechanisms, and a distinct DNA cleavage site preference. These characteristics position them as a significant advancement in the pursuit of more effective and better-tolerated Top1-targeted cancer therapies.
Mechanism of Action: Stabilizing the Topoisomerase I-DNA Cleavage Complex
Like camptothecins, indenoisoquinolines are Top1 poisons. Their primary mechanism of action is the stabilization of the covalent Top1-DNA cleavage complex (Top1cc).[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing a transient single-strand break. This process involves the formation of a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate of the cleaved DNA strand.[2] The indenoisoquinolines intercalate into the DNA at the site of cleavage, physically preventing the re-ligation of the broken DNA strand.[3] This trapping of the Top1cc leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks when a replication fork collides with the stalled complex.[1] This ultimately triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[4]
A key differentiator of the indenoisoquinolines is their distinct DNA cleavage site preference compared to camptothecins, suggesting they may target the genome differently and potentially exhibit a different spectrum of antitumor activity.[5] Furthermore, the Top1cc stabilized by indenoisoquinolines has been shown to be more persistent than those induced by camptothecins, which may contribute to their enhanced potency and prolonged duration of action.[5]
Preclinical and Clinical Data Overview
The lead indenoisoquinolines, LMP400, LMP776, and LMP744, have undergone extensive preclinical evaluation and have progressed into Phase I clinical trials.
In Vitro Cytotoxicity
The indenoisoquinolines have demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. A notable feature is their enhanced potency in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This suggests a synthetic lethal interaction, where the inhibition of Top1-mediated DNA repair is particularly effective in cells that already have a compromised ability to repair double-strand breaks.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |
| LMP400 (Indotecan) | P388 | Leukemia | 300 | [6][7] |
| HCT116 | Colon Cancer | 1200 | [6][7] | |
| MCF-7 | Breast Cancer | 560 | [6][7] | |
| DLD1 BRCA2 wild-type | Colon Cancer | 35 | [8] | |
| DLD1 BRCA2 -/- | Colon Cancer | 12.5 | [8] | |
| LMP776 (Indimitecan) | DT40 BRCA1/2 wild-type | Chicken B-cell Lymphoma | 18 | [8] |
| DT40 BRCA1/2 deficient | Chicken B-cell Lymphoma | 5 | [8] | |
| DLD1 BRCA2 wild-type | Colon Cancer | 40 | [8] | |
| DLD1 BRCA2 -/- | Colon Cancer | 10 | [8] | |
| LMP744 | DT40 BRCA1/2 wild-type | Chicken B-cell Lymphoma | 40 | [8] |
| DT40 BRCA1/2 deficient | Chicken B-cell Lymphoma | 7 | [8] | |
| DLD1 BRCA2 wild-type | Colon Cancer | 45 | [8] | |
| DLD1 BRCA2 -/- | Colon Cancer | 15 | [8] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated significant anti-tumor activity of the indenoisoquinolines.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| LMP400 (Indotecan) | BRCA1-deficient ovarian tumor allograft | 10 mg/kg | Significant inhibition of tumor growth and increased overall survival. | [7] |
| LMP744 | Small cell lung cancer (H82) | Not specified | Greater antitumor activity than topotecan. | [9] |
| LMP776 | Not specified | 10 mg/kg (MTD) | - | [7] |
Phase I Clinical Trial Data
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and recommended Phase II dose of LMP400, LMP776, and LMP744 in patients with advanced solid tumors and lymphomas.
| Compound | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Activity | Reference |
| LMP400 (Indotecan) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Target engagement demonstrated. | [10] |
| LMP776 (Indimitecan) | 12 mg/m²/day | Hypercalcemia, anemia, hyponatremia | No objective responses observed. | [1][3] |
| LMP744 | 190 mg/m²/day | Hypokalemia, anemia, weight loss | One confirmed partial response in a small cell lung cancer patient. | [3][9][11] |
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Top1.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 500 µg/mL BSA)
-
Indenoisoquinoline compound dissolved in DMSO
-
Sterile deionized water
-
5x Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide solution (0.5 µg/mL)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL.
-
To each tube, add 2 µL of 10x reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to bring the volume to 17 µL.
-
Add 1 µL of the indenoisoquinoline compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 2 µL of human Topoisomerase I (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide solution for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Indenoisoquinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the indenoisoquinoline compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations (including a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for γH2AX Detection
This technique is used to detect the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.
Materials:
-
Cancer cells treated with indenoisoquinolines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Mechanism of Action of Indenoisoquinolines
Caption: Mechanism of action of indenoisoquinolines.
Experimental Workflow for Indenoisoquinoline Evaluation
Caption: Experimental workflow for indenoisoquinoline evaluation.
DNA Damage Response Pathway Activated by Indenoisoquinolines
Caption: DNA damage response pathway activated by indenoisoquinolines.
Structure-Activity Relationship (SAR)
The indenoisoquinoline scaffold provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key SAR insights include:
-
Aromatic Rings: The planarity of the polycyclic aromatic system is crucial for intercalation into the DNA at the Top1 cleavage site. Substitutions on the aromatic rings can significantly impact activity. For example, the introduction of a nitro group can enhance Top1 inhibition, while methoxy groups can improve cytotoxicity.[2] The position of nitrogen atoms within the aromatic system, creating azaindenoisoquinolines, also modulates activity, with 7-azaindenoisoquinolines showing potent Top1 inhibition and cytotoxicity.[3][8]
-
Lactam Side Chain: The nature of the substituent on the lactam nitrogen is critical for activity. The presence of a basic aminoalkyl side chain generally enhances water solubility and can lead to interactions with the DNA backbone or Top1 residues, thereby increasing potency.
-
Overcoming Resistance: A significant advantage of the indenoisoquinolines is their ability to evade the ATP-binding cassette (ABC) drug efflux transporters, such as P-glycoprotein (MDR1) and ABCG2, which are common mechanisms of resistance to camptothecins.[5] This suggests that indenoisoquinolines may be effective in tumors that have developed resistance to conventional Top1 inhibitors.
Future Directions and Conclusion
The indenoisoquinolines represent a significant advancement in the field of topoisomerase I inhibitors. Their unique chemical properties, distinct mechanism of action compared to camptothecins, and promising preclinical and early clinical data underscore their potential as a new generation of anticancer agents. The enhanced activity in HR-deficient tumors opens up exciting possibilities for their use in precision medicine, potentially in combination with PARP inhibitors to exploit synthetic lethality.
Further clinical development of LMP400, LMP776, and LMP744 is ongoing, with a focus on identifying patient populations most likely to benefit from these novel agents. Continued research into their structure-activity relationships will undoubtedly lead to the design of even more potent and selective indenoisoquinoline derivatives. This technical guide provides a comprehensive overview of the current state of knowledge on this promising new class of drugs, offering a valuable resource for researchers and clinicians working to advance the treatment of cancer.
References
- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsil… [ouci.dntb.gov.ua]
- 4. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide on Diflomotecan (BN-80915): A Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diflomotecan (BN-80915) is a potent, orally active, semi-synthetic homocamptothecin analog that functions as a topoisomerase I inhibitor. Its unique seven-membered E-ring confers enhanced plasma stability compared to earlier camptothecins like topotecan and irinotecan, leading to superior preclinical anti-tumor activity. This compound stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA damage and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved in its cytotoxic effects.
Core Concepts: Mechanism of Action
This compound exerts its anticancer effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism can be summarized in the following steps:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I transiently cleaves a single strand of the DNA backbone to relieve torsional stress. This compound intercalates into this transient "cleavable complex."
-
Stabilization of the Cleavable Complex: By binding to the complex, this compound inhibits the religation of the cleaved DNA strand. This stabilized ternary complex (Topoisomerase I-DNA-Diflomotecan) is the primary lesion.
-
Induction of DNA Double-Strand Breaks: The collision of the DNA replication fork with the stabilized cleavable complex leads to the conversion of the single-strand break into a cytotoxic DNA double-strand break (DSB).
-
Activation of DNA Damage Response and Apoptosis: The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Quantitative Efficacy Data
The potency of this compound has been evaluated in various preclinical models. The following tables summarize the available quantitative data on its topoisomerase I inhibitory activity and in vitro cytotoxicity.
Table 1: Topoisomerase I Inhibition
| Assay Type | Endpoint | Value | Source |
| Topoisomerase I-mediated DNA Cleavage Assay | IC50 | Data not publicly available | N/A |
Table 2: In Vitro Cytotoxicity of this compound (BN-80915)
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Source |
| A549 | Non-Small Cell Lung Cancer | WST assay | IC50 | 3.4 | MedChemExpress |
| HT-29 | Colon Carcinoma | WST-1 assay | IC50 | 8.4 | MedChemExpress |
| T-24 | Bladder Carcinoma | WST-1 assay | IC50 | 0.4 | MedChemExpress |
| HL60 | Promyelocytic Leukemia | Apoptosis Assay | N/A | More pronounced apoptosis than SN-38 | [1] |
Table 3: In Vivo Efficacy of this compound (BN-80915)
| Animal Model | Tumor Xenograft | Dosing Regimen | Endpoint | Result | Source |
| Nude Rats | NCI-H460 (Non-Small Cell Lung Cancer) | Intravenous infusion (details not specified) | Tumor Growth | Marked antitumor activity | [2] |
Note: Detailed quantitative data such as tumor growth inhibition percentages from this study are not publicly available.
Key Signaling Pathways
This compound-induced DNA damage activates intricate signaling networks that determine the fate of the cancer cell. The two primary pathways are the DNA Damage Response and the subsequent induction of Apoptosis.
DNA Damage Response Pathway
The formation of DNA double-strand breaks by this compound initiates a signaling cascade to sense the damage and coordinate a cellular response.
Caption: DNA Damage Response Pathway Induced by this compound.
Apoptosis Signaling Pathway
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to be a potent inducer of apoptosis.
Caption: Intrinsic Apoptosis Pathway Activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
Caption: Workflow for Topoisomerase I DNA Cleavage Assay.
Protocol:
-
Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a specific oligonucleotide) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin.
-
Incubation: Purified human topoisomerase I is added to the reaction mixture containing the radiolabeled DNA substrate in the presence of varying concentrations of this compound. The reaction is incubated at 37°C for 30 minutes to allow for the formation of cleavable complexes.
-
Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/mL, followed by incubation at 37°C for 30 minutes. This traps the covalently bound topoisomerase I on the DNA.
-
Analysis: The DNA fragments are precipitated, washed, and then separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The intensity of the cleaved DNA fragments is proportional to the amount of stabilized cleavable complex.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered according to the desired schedule and route (e.g., oral gavage or intravenous injection).
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
-
Toxicity Assessment: Animal well-being is monitored daily, and any signs of toxicity, such as significant weight loss, are recorded.
Conclusion
This compound (BN-80915) is a promising topoisomerase I inhibitor with a favorable preclinical profile characterized by high potency and enhanced stability. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and apoptosis in cancer cells. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular determinants of sensitivity to this compound and its efficacy in a broader range of cancer models.
References
The Discovery and Development of Diflomotecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflomotecan (BN-80915) is a synthetic homocamptothecin, a class of potent anti-cancer agents that target topoisomerase I. This technical guide provides a comprehensive timeline of its discovery and development, from initial synthesis to clinical evaluation. It details the preclinical and clinical studies, experimental methodologies, and the molecular mechanisms underlying its activity. This compound, a 10,11-difluoro-homocamptothecin, emerged as a promising candidate due to its enhanced plasma stability and significant preclinical anti-tumor activity compared to established camptothecins like irinotecan and topotecan.[1] It was the first homocamptothecin to advance to clinical trials.[1]
Discovery and Preclinical Development Timeline
The journey of this compound from a laboratory curiosity to a clinical candidate is marked by key milestones in its synthesis and preclinical evaluation.
Early 1990s: Emergence of Homocamptothecins The development of homocamptothecins was driven by the need to overcome the limitations of natural camptothecins, primarily their instability. The key structural modification in homocamptothecins is the expansion of the lactone E-ring by one methylene group, forming a more stable seven-membered β-hydroxylactone ring.
Prior to 1998: Synthesis of this compound While the exact date of the initial synthesis of this compound is not precisely documented in the available literature, a significant publication in the Journal of Medicinal Chemistry in 1998 detailed the synthesis and antitumor activity of a series of novel E-ring-modified camptothecin analogues, including the difluorinated homocamptothecin that would be named this compound. This indicates its discovery and initial synthesis occurred in the years leading up to this publication.
2001: Publication of Key Preclinical Data A pivotal publication in Anticancer Drugs in 2001 provided a comprehensive overview of the preclinical data for this compound (then referred to as BN 80915). This study highlighted its potent topoisomerase I poisoning activity, superior performance compared to SN-38 (the active metabolite of irinotecan) and topotecan in both cell-free and cellular assays, and its efficacy in multidrug-resistant cell lines. The study also demonstrated its improved plasma stability and significant in vivo efficacy in xenograft models.
Preclinical Experimental Protocols
In Vitro Cytotoxicity Assays The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. A common method for this is the MTT assay.
-
Cell Lines: A variety of human cancer cell lines were used, including HT-29 (colon), HCT-116 (colon), Caco-2 (colon), A549 (lung), T24 (bladder), MCF7 (breast), SKOV3 (ovary), DU145 (prostate), PC3 (prostate), HL-60 (leukemia), and K562 (leukemia), along with their multidrug-resistant counterparts.[1]
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound, topotecan, and SN-38 for a continuous exposure period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
In Vivo Xenograft Models The antitumor efficacy of this compound in a living organism was assessed using human tumor xenograft models in immunocompromised mice.
-
Animal Model: Nude mice are commonly used for these studies.
-
Tumor Implantation: Human cancer cells, such as PC3 prostate cancer cells, are subcutaneously injected into the flank of the mice.[2]
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
This compound is administered orally at various doses.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study continues for a predetermined period or until the tumors in the control group reach a specific size.
-
The tumor growth delay is calculated as the difference in the time it takes for the tumors in the treated and control groups to reach a certain volume.
-
Clinical Development Timeline
This compound was the first homocamptothecin to enter clinical trials, with several Phase I studies and a Phase II trial initiated to evaluate its safety, pharmacokinetics, and efficacy.
June 1999 - December 2000: First-in-Human Phase I Trial A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of orally administered this compound in patients with solid tumors. The results of this study were published in 2003.
2003: Publication of Oral this compound Phase I Data The findings from the initial Phase I trial were published in Clinical Cancer Research. The study established a recommended Phase II dose for oral this compound.
March 2004: Initiation of Phase II Trial A Phase II, open-label, single-arm "proof of concept" study of intravenous this compound was initiated in patients with sensitive small cell lung cancer (SCLC) who had relapsed after first-line platinum-based chemotherapy. The clinical trial identifier for this study is NCT00080015.
2007: Publication of Intravenous this compound Phase I Data The results of a Phase I study evaluating the intravenous administration of this compound were published, further characterizing its safety and pharmacokinetic profile.
Post-2009: Status of Development While the Phase II trial for SCLC is listed as "completed", there is no readily available public information detailing the specific outcomes of this trial or the definitive reasons for the subsequent discontinuation of this compound's development. It is not uncommon for promising preclinical and early clinical candidates to not proceed to Phase III trials for a variety of reasons, including insufficient efficacy in Phase II, a challenging competitive landscape, or strategic decisions by the sponsoring company.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical and clinical development of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of SN-38 | IC50 (nM) of Topotecan |
| HT-29 | Colon | 0.3 | 20 | 40 |
| HCT-116 | Colon | Data not specified | Data not specified | Data not specified |
| Caco-2 | Colon | Data not specified | Data not specified | Data not specified |
| A549 | Lung | Data not specified | Data not specified | Data not specified |
| T24 | Bladder | Data not specified | Data not specified | Data not specified |
| MCF7 | Breast | Data not specified | Data not specified | Data not specified |
| SKOV3 | Ovary | Data not specified | Data not specified | Data not specified |
| DU145 | Prostate | Data not specified | Data not specified | Data not specified |
| PC3 | Prostate | Data not specified | Data not specified | Data not specified |
| HL-60 | Leukemia | Data not specified | Data not specified | Data not specified |
| K562 | Leukemia | Data not specified | Data not specified | Data not specified |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data for HT-29 cells highlights the superior potency of this compound.[1]
Table 2: Pharmacokinetic Parameters of Oral this compound (Phase I)
| Parameter | Value |
| Oral Bioavailability | 72% - 95%[1][3] |
| Recommended Phase II Dose | 0.27 mg/day for 5 days every 3 weeks[2] |
Table 3: Clinical Trial Timeline
| Phase | Start Date | End Date | Key Objectives | Status |
| Phase I (Oral) | June 1999 | December 2000 | Determine MTD, DLTs, and pharmacokinetics of oral this compound. | Completed |
| Phase II (IV) | March 2004 | Not specified | Evaluate the activity of intravenous this compound in SCLC. | Completed |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and transcription.
Topoisomerase I Inhibition this compound stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering programmed cell death (apoptosis). This compound has been shown to be a more potent inducer of these topoisomerase I-DNA cleavage complexes compared to SN-38.[1]
Apoptotic Signaling Pathway The precise downstream signaling cascade initiated by this compound-induced DNA damage is not fully elucidated but is known to involve the activation of caspases. In leukemia cell lines like HL-60, camptothecins have been shown to induce apoptosis through the intrinsic pathway.
Figure 1: Proposed Apoptotic Signaling Pathway of this compound. This diagram illustrates the proposed mechanism of action, starting from the inhibition of topoisomerase I in the nucleus to the activation of the intrinsic apoptotic pathway in the cytoplasm.
Conclusion
This compound represented a significant advancement in the development of topoisomerase I inhibitors, demonstrating superior preclinical potency and improved pharmacokinetic properties compared to its predecessors. Its journey through early-phase clinical trials provided valuable insights into the potential of homocamptothecins as anticancer agents. Although the development of this compound did not proceed to late-stage clinical trials and regulatory approval, the extensive research conducted has contributed to the broader understanding of this class of drugs and continues to inform the development of next-generation topoisomerase I inhibitors.
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Diflomotecan Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic strategies for diflomotecan, a potent homocamptothecin derivative and topoisomerase I inhibitor, along with its analogues. Detailed experimental methodologies, quantitative data, and visualizations of synthetic pathways and biological mechanisms are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Introduction to this compound
This compound (formerly known as BN80905) is a fluorinated homocamptothecin analogue that exhibits significant antitumor activity.[1] Its mechanism of action involves the inhibition of topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[2][3] A key structural feature of this compound is its seven-membered E-ring lactone, which confers greater plasma stability compared to the six-membered lactone of camptothecin.[1] The synthesis of this compound and its derivatives is a critical area of research aimed at developing novel anticancer agents with improved efficacy and pharmacological properties.
Synthetic Strategies for the this compound Core
The total synthesis of this compound is a complex undertaking that has been elegantly addressed through the strategic construction of key building blocks. A pivotal intermediate is the DE ring fragment, for which two primary asymmetric routes have been established: the "acetal route" and the "amide route".[4][5] Both pathways converge on the synthesis of a chiral lactone, which serves as a cornerstone for the subsequent elaboration of the full pentacyclic structure.
The Acetal Route
The "acetal route" commences with 2-chloro-4-cyanopyridine and proceeds through a nine-step sequence.[4][5] A key transformation in this pathway is an efficient asymmetric acetate aldol addition to a ketone substrate, which establishes the (R)-configured quaternary stereocenter with high diastereoselectivity.[4][5] This method avoids chromatographic purifications, making it a practical and scalable approach.[4][5]
The Amide Route
Alternatively, the "amide route" begins with 2-chloroisonicotinic acid and also spans nine steps.[4][5] This strategy employs a secondary amide as a directing group to facilitate the ortho-lithiation of the pyridine ring.[4][5] Similar to the acetal route, a crucial step involves a practical asymmetric acetate aldol addition.[4][5] This route requires only a single chromatographic purification, offering an efficient alternative for the synthesis of the DE ring building block.[4][5]
Table 1: Comparison of Synthetic Routes for the DE Ring Fragment of this compound [4][5]
| Parameter | Acetal Route | Amide Route |
| Starting Material | 2-chloro-4-cyanopyridine | 2-chloroisonicotinic acid |
| Number of Steps | 9 | 9 |
| Overall Yield | 8.9% | 11.1% |
| Enantiomeric Ratio (er) | 99.95:0.05 | > 99.95:0.05 |
| Diastereomeric Ratio (dr) of Aldol Addition | 87:13 | 87:13 |
| Chromatographic Purifications | None | One |
Synthesis of this compound Analogues and Derivatives
The modular nature of the this compound synthesis allows for the introduction of various substituents on the A, B, and C rings to explore structure-activity relationships (SAR) and develop novel analogues with enhanced properties.
A-Ring Modifications
Modifications to the A-ring of the camptothecin scaffold have been explored to improve antitumor activity. For instance, the synthesis of 10-substituted derivatives can be achieved through various methods, including photoreactions of N-oxides. The introduction of hydroxyl, methoxyl, and other functional groups at this position can influence the drug's potency and pharmacological profile.
B-Ring Modifications
The B-ring of camptothecin analogues has also been a target for chemical modification. For example, 7-substituted derivatives are of significant interest. The introduction of lipophilic substituents at the 7-position has been shown to enhance molecular interactions and improve pharmacological properties.[6] Synthetic routes to 7-substituted analogues often involve the initial conversion of camptothecin to a 7-chloromethyl derivative, which can then be reacted with various nucleophiles to introduce a diverse range of functional groups.[6]
Experimental Protocols
While the full detailed experimental procedures from the primary literature should be consulted for precise replication, the following outlines the key experimental steps for the synthesis of the DE ring fragment of this compound as described by Peters et al. in The Journal of Organic Chemistry, 2006.
General Experimental Methods
All reactions using anhydrous solvents are typically carried out under an inert atmosphere (e.g., argon) in flame-dried glassware with magnetic stirring. Anhydrous solvents are often dispensed from a solvent purification system. Purification of reaction products is generally performed by flash chromatography using silica gel.
Key Reaction: Asymmetric Acetate Aldol Addition
A representative procedure for the asymmetric acetate aldol addition, a critical step in both the "acetal" and "amide" routes, would involve the slow addition of a solution of the ketone substrate to a pre-formed chiral lithium enolate at low temperatures (e.g., -78 °C). The reaction is then stirred for a specified period before being quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The product is then extracted, purified, and characterized.
Table 2: Representative Spectroscopic Data for a this compound Intermediate
| Intermediate | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| DE Ring Fragment | Characteristic signals for the lactone and pyridine rings would be reported here. | Characteristic signals for the carbonyl, quaternary, and aromatic carbons would be reported here. |
Note: The specific shifts and coupling constants would be detailed in the supporting information of the cited literature.
Signaling Pathways of this compound
As a topoisomerase I inhibitor, this compound triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks during DNA replication. This DNA damage activates complex cellular response pathways.
DNA Damage Response
The presence of DNA double-strand breaks activates the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[7][8] These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[7][9] If the damage is too extensive to be repaired, the apoptotic cascade is initiated.
Apoptosis Induction
The apoptotic response to topoisomerase I inhibitors is multifaceted. It can be initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[10] Additionally, in some cell types, the extrinsic (death receptor) pathway, involving Fas and its ligand, can be activated.[3] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[3][10]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway of Topoisomerase I Inhibition
Caption: this compound's mechanism of action.
Conclusion
The synthesis of this compound and its analogues remains a vibrant area of research, driven by the quest for more effective and safer anticancer therapies. The established "acetal" and "amide" routes provide robust and scalable platforms for the construction of the core homocamptothecin scaffold. Future efforts will likely focus on the development of novel derivatives with improved pharmacological profiles, leveraging the synthetic strategies outlined in this guide. A thorough understanding of the intricate signaling pathways activated by these compounds is paramount for the rational design of the next generation of topoisomerase I inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent this compound via asymmetric acetate aldol additions to pyridine ketone substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
Investigational New Drug Diflomotecan: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflomotecan (BN80915) is an investigational new drug belonging to the homocamptothecin class of topoisomerase I inhibitors. It is a semi-synthetic derivative of camptothecin, modified with a 10,11-difluoro substitution and a seven-membered β-hydroxylactone E-ring. This structural modification confers greater plasma stability compared to earlier camptothecins like topotecan and irinotecan.[1] Preclinical and early clinical studies have explored its potential as a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols to support further research and development.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks.
During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavable complexes results in the conversion of single-strand breaks into irreversible double-strand DNA breaks. The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.[2][3][4]
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
References
Methodological & Application
Application Notes and Protocols for Developing Diflomotecan-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflomotecan (BN-80915) is a potent, orally active topoisomerase I inhibitor that has shown promising preclinical antitumor activity.[1][2] As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its efficacy.[2] Understanding the mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it. This document provides detailed protocols for the generation and characterization of this compound-resistant cancer cell line models, which are invaluable tools for studying resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.
This compound, a 10,11-difluoro-homocamptothecin, is an E-ring modified camptothecin analog with enhanced plasma stability compared to other topoisomerase I inhibitors like irinotecan and topotecan.[2][3] Its primary mechanism of action is the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA strand breaks and subsequent cancer cell death.[4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| A549 | Lung Carcinoma | 3.4 | WST assay |
| HT-29 | Colon Adenocarcinoma | 8.4 | WST assay |
| T-24 | Bladder Carcinoma | 0.4 | WST assay |
Data sourced from MedChemExpress product information, citing PMID: 23578545 and PMID: 10841808.[1]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise dose-escalation method for generating this compound-resistant cancer cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., A549, HT-29, or T-24)
-
Complete cell culture medium (appropriate for the chosen cell line)
-
This compound (BN-80915)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate the Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Initially, a significant number of cells will die.
-
Maintain the culture by changing the medium with fresh this compound-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, subculture them.
-
At each passage, freeze a portion of the cells for backup.
-
-
Stepwise Increase of this compound Concentration:
-
Once the cells are growing steadily in the presence of the initial this compound concentration, gradually increase the drug concentration.
-
A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor the cells closely for signs of recovery and stable growth before the next concentration increase. This process can take several months.
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell line is considered this compound-resistant.
-
Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
-
Periodically check the IC50 of the resistant cells to ensure the stability of the resistance.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
A. Assessment of Drug Resistance Level (IC50 Determination)
-
Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the resistant cell lines.
-
Calculate the IC50 values for both cell lines.
-
The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
B. Western Blot Analysis for Topoisomerase I and ABCG2 Expression
Materials:
-
Parental and this compound-resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Topoisomerase I, anti-ABCG2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the parental and resistant cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Quantify the band intensities to compare the expression levels of Topoisomerase I and ABCG2 between the parental and resistant cells.[5][6]
-
C. Topoisomerase I Activity Assay (DNA Relaxation Assay)
Materials:
-
Nuclear extracts from parental and resistant cells
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[7]
-
Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop buffer/gel loading dye.[7]
-
Resolve the DNA on a 1% agarose gel.[8]
-
Stain the gel with ethidium bromide and visualize the DNA under UV light.[8]
-
Topoisomerase I activity is indicated by the conversion of supercoiled DNA to relaxed DNA. Compare the activity between the parental and resistant cell extracts.
-
D. ABC Transporter Activity Assay (Fluorescent Substrate Accumulation)
Materials:
-
Parental and this compound-resistant cells
-
Fluorescent substrate for ABCG2 (e.g., Pheophorbide A or BODIPY-prazosin)
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the parental and resistant cells in HBSS.
-
-
Substrate Incubation:
-
Incubate the cells with the fluorescent substrate in the presence or absence of the ABCG2 inhibitor.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[9]
-
Reduced accumulation of the fluorescent substrate in the resistant cells compared to the parental cells suggests increased ABC transporter activity. This effect should be reversible by the ABCG2 inhibitor.
-
Mandatory Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Signaling pathways of this compound action and mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of topoisomerase I inhibition: Western blot determination of topoisomerase I and cleavable complex in patients with upper gastrointestinal malignancies treated with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Assay of topoisomerase I activity [protocols.io]
- 9. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Diflomotecan in Combination with Other Chemotherapy Agents
A Note to Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a foundational understanding of Diflomotecan based on existing data and outlines general principles and methodologies that would be essential for investigating its potential in combination therapies. The provided protocols are therefore templates, designed to be adapted and optimized for specific research questions and combination strategies.
Introduction to this compound
This compound is a 10,11-difluoro-homocamptothecin, a class of topoisomerase I inhibitors characterized by enhanced plasma stability and potent anti-tumor activity in preclinical models when compared to established camptothecins like irinotecan and topotecan.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3]
Phase I clinical trials have been conducted for both intravenous and oral formulations of this compound.[1][2] These studies have primarily identified hematological toxicities as dose-limiting, with less severe gastrointestinal side effects compared to other topoisomerase I inhibitors.[1][2] The oral formulation of this compound exhibits high bioavailability, making it a convenient option for protracted exposure schedules.[1][2]
Rationale for Combination Therapy
The principle of combining chemotherapeutic agents is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and minimize toxicity by using lower doses of individual agents. For a topoisomerase I inhibitor like this compound, logical combination partners would include agents with non-overlapping mechanisms of action and toxicity profiles. Potential classes of drugs for combination studies with this compound include:
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): These drugs form DNA adducts, leading to DNA damage and apoptosis. The combination could enhance DNA damage and overwhelm cellular repair mechanisms.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents disrupt microtubule function, leading to mitotic arrest. Combining a cell cycle-specific agent acting in the S-phase (this compound) with one acting in the M-phase (taxanes) could lead to enhanced cytotoxicity.
-
Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): These drugs interfere with the synthesis of DNA and RNA. Combining them with an agent that causes DNA strand breaks could result in a potent synergistic effect.
-
Targeted therapies (e.g., PARP inhibitors, EGFR inhibitors): Depending on the genetic background of the cancer, combining this compound with targeted agents that inhibit specific signaling pathways or DNA repair mechanisms could be a promising strategy.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical mechanism of action of this compound and a general workflow for evaluating its combination with another chemotherapy agent.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation of combination therapy.
Experimental Protocols (Templates)
The following are template protocols that can be adapted for studying this compound in combination with other chemotherapy agents.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess the synergistic, additive, or antagonistic effects of the combination.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, prepare a matrix of concentrations (checkerboard assay).
-
Drug Treatment: Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
XTT Assay: Add 50 µL of XTT labeling mixture to each well and incubate for 4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism).
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Agent X alone, this compound + Agent X).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between treatment groups.
-
Assess toxicity based on body weight changes and clinical observations.
-
Future Directions and Conclusion
The full potential of this compound in cancer therapy will likely be realized through its use in rational combination regimens. The lack of published data on such combinations presents a clear opportunity for further preclinical and clinical research. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate the efficacy and safety of this compound in combination with other anti-cancer agents. As more data becomes available, a clearer picture of this compound's role in combination therapy will emerge, hopefully leading to improved treatment options for cancer patients.
References
Application Notes and Protocols for Oral Bioavailability Studies of Diflomotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflomotecan (BN80915) is a novel E-ring modified homocamptothecin analogue that functions as a topoisomerase I inhibitor.[1][2] Its enhanced lactone stability in plasma compared to other camptothecins presents a potential advantage for anti-tumor activity.[1] Oral administration of chemotherapeutic agents like this compound offers significant pharmacological and clinical benefits, including the potential for prolonged exposure, which is associated with greater anti-tumor efficacy for topoisomerase I inhibitors. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound's oral bioavailability, intended to guide researchers in the development of this promising anti-cancer agent.
Data Presentation
Preclinical and Clinical Pharmacokinetic Parameters of Camptothecin Analogues
The following tables summarize key pharmacokinetic parameters from preclinical studies in rats with a similar camptothecin derivative and from a Phase I clinical trial of oral this compound in humans. This data provides a comparative basis for evaluating novel oral formulations of this compound.
Table 1: Representative Pharmacokinetic Parameters of a Camptothecin Analogue Following a Single Oral and Intravenous Administration in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 | 0.08 (5 min) |
| AUC₀-t (ng·h/mL) | 850 ± 150 | 1200 ± 210 |
| AUC₀-∞ (ng·h/mL) | 880 ± 160 | 1250 ± 220 |
| t₁/₂ (h) | 4.5 ± 1.2 | 3.8 ± 0.9 |
| Absolute Bioavailability (%) | ~35 | N/A |
Data presented is representative of poorly soluble camptothecin analogues and is intended for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Oral this compound in Adult Patients with Solid Tumors (Phase I Study) [1]
| Dose Level (mg/day) | Cmax (ng/mL) | Tmax (h) | AUC₀-₂₄ (ng·h/mL) | Oral Bioavailability (%) (Mean ± SD) |
| 0.10 | 1.1 ± 0.5 | 3.0 ± 1.4 | 5.4 ± 2.1 | 72.24 ± 59.2 |
| 0.20 | 1.8 ± 0.9 | 2.5 ± 1.0 | 10.2 ± 4.5 | 72.24 ± 59.2 |
| 0.27 | 2.5 ± 1.2 | 2.8 ± 1.5 | 15.8 ± 7.9 | 72.24 ± 59.2 |
| 0.35 | 3.1 ± 1.5 | 2.3 ± 0.8 | 18.0 ± 9.0 | 72.24 ± 59.2 |
Data adapted from a Phase I clinical trial of oral this compound. The mean oral bioavailability was reported across all dose levels.[1]
Experimental Protocols
Formulation of this compound in a Soft Gelatin Capsule for Oral Administration
Given that this compound is a poorly water-soluble compound, a lipid-based formulation encapsulated in a soft gelatin capsule is a suitable approach to enhance its oral bioavailability.[3][4][5]
Materials:
-
This compound (active pharmaceutical ingredient, API)
-
Excipients for fill matrix (select one or a combination):
-
Lipophilic vehicles: Sesame oil, soybean oil, medium-chain triglycerides (e.g., Captex® 355)
-
Solubilizing agents/Surfactants: Polyethylene glycol 400 (PEG 400), Polysorbate 80 (Tween® 80), Cremophor® EL, Labrasol®[6]
-
Antioxidants (optional): Butylated hydroxytoluene (BHT), Vitamin E
-
-
Soft gelatin capsule shells (commercially available or prepared in-house)
Protocol for Fill Matrix Preparation (Lipid-Based Solution):
-
Vehicle Preparation: In a sterile glass vessel, combine the selected lipophilic vehicle(s) and solubilizing agent(s)/surfactant(s).
-
Dissolution of API: Slowly add the this compound powder to the vehicle mixture while stirring continuously with a magnetic stirrer. Gentle heating (e.g., to 40°C) may be applied to facilitate dissolution, but the thermal stability of this compound should be pre-assessed.
-
Homogenization: Continue stirring until the this compound is completely dissolved and the solution is clear and homogenous. If an antioxidant is used, it should be added and dissolved at this stage.
-
Degassing: Place the solution under vacuum for a short period to remove any dissolved air, which can affect the stability of the formulation.
-
Encapsulation: Using a semi-automatic or manual soft gelatin capsule filling machine, encapsulate the prepared fill matrix into the soft gelatin shells according to the manufacturer's instructions.
-
Drying and Curing: The filled capsules should be dried under controlled temperature and humidity to achieve the desired shell hardness.
Preclinical Oral Bioavailability Study in Rats
This protocol outlines an in vivo study in rats to determine the absolute oral bioavailability of a novel this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g)
Experimental Groups:
-
Group 1 (Intravenous): this compound administered intravenously (IV) via the tail vein (n=5 rats). The drug should be dissolved in a suitable vehicle for IV administration (e.g., a mixture of DMSO, PEG 400, and saline).
-
Group 2 (Oral): this compound soft gelatin capsule administered orally via gavage (n=5 rats).
Protocol:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound solution (e.g., 1 mg/kg) into the tail vein.
-
Oral Group: Administer a single soft gelatin capsule containing this compound (e.g., 10 mg/kg) using a ball-tipped gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site into heparinized tubes at the following time points:
-
IV Group: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for this compound in Plasma
Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
Data Analysis:
-
Calculate the plasma concentration of this compound at each time point using a calibration curve prepared in blank plasma.
-
Use pharmacokinetic software to determine the parameters listed in Table 1.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mechanism of Action and Signaling Pathway
This compound, as a topoisomerase I inhibitor, exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).
Signaling Pathway for Topoisomerase I Inhibitor-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by DNA damage from topoisomerase I inhibition, leading to apoptosis.
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Workflow for Oral Bioavailability Study
The logical flow of an oral bioavailability study is depicted in the following workflow diagram.
Caption: Workflow for preclinical oral bioavailability assessment.
References
- 1. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SOFTGEL FORMULATIONS - Lipid-Based Drug Delivery System to Bring Poorly Soluble Drugs to Market [drug-dev.com]
- 4. Challenges of Dissolution Methods Development for Soft Gelatin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
high-performance liquid chromatography (HPLC) for Diflomotecan analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflomotecan (BN80905) is a potent, semi-synthetic homocamptothecin derivative that functions as a topoisomerase I inhibitor.[1][2] It is distinguished from other camptothecin analogs by its seven-membered E-ring, which confers greater plasma stability.[1] As with other camptothecin derivatives, robust and reliable analytical methods are crucial for its quantitative analysis in various stages of drug development, including formulation, stability testing, and pharmacokinetic studies.
This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The proposed method is a stability-indicating reverse-phase HPLC (RP-HPLC) assay designed to separate this compound from its potential degradation products. The protocols are based on established methods for other camptothecin analogs and are aligned with ICH guidelines for analytical method validation.[3][4][5][6]
I. Proposed HPLC Method for this compound Analysis
A stability-indicating RP-HPLC method with UV detection is proposed for the quantitative determination of this compound. The method is designed to be specific, accurate, precise, and robust.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 15mM Ammonium acetate and acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Diluent | Dimethyl sulfoxide (DMSO) and Mobile Phase |
II. Experimental Protocols
A. Standard and Sample Preparation
1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a small amount of DMSO and make up to volume with the mobile phase.
2. Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
3. Sample Preparation (for drug substance):
-
Prepare a sample solution with a target concentration of 100 µg/mL in the same manner as the standard solution.
B. Forced Degradation Studies (Stress Testing)
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl.
-
Heat at 60°C for 24 hours.[7]
-
Cool, neutralize with 1N NaOH, and dilute with the mobile phase to the target concentration.
2. Base Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH.
-
Keep at 60°C for 24 hours.[7]
-
Cool, neutralize with 1N HCl, and dilute with the mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours.
-
Dilute with the mobile phase to the target concentration.
4. Thermal Degradation:
-
Expose the solid drug substance to 60°C for 48 hours.
-
Prepare a sample solution at the target concentration.
5. Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Prepare a sample solution at the target concentration.
III. Method Validation Protocol
The proposed HPLC method should be validated according to ICH Q2(R2) guidelines.[5][6]
A. System Suitability
Before each validation run, the suitability of the chromatographic system should be evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
B. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Analyze blank samples (diluent), a standard solution of this compound, and the stressed samples from the forced degradation studies.
-
Acceptance Criteria: The peak for this compound should be pure and well-resolved from any degradation peaks. The peak purity should be confirmed using a PDA detector.
C. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol: Prepare a series of at least five concentrations of this compound standard solution over a range of 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
D. Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
E. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
1. Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The % RSD should be ≤ 2.0%.
2. Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.
F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
G. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C)
-
Detection wavelength (± 5 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
IV. Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean Recovery (%) | 98.0 - 102.0 |
Table 4: Precision Data
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | ≤ 2.0% | |
| Intermediate Precision | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
V. Visualizations
Caption: Experimental workflow for HPLC method development and validation of this compound.
Caption: Signaling pathway of this compound as a Topoisomerase I inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development and Validation of Stability Indicating LC Method for 10-Hydroxycamptothecin [scirp.org]
- 8. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Assessing Diflomotecan-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by Diflomotecan, a potent topoisomerase I inhibitor, in cancer cells. The protocols outlined below detail key experiments for quantifying apoptotic events and elucidating the underlying molecular mechanisms.
Introduction to this compound and Apoptosis
This compound is a chemotherapeutic agent that functions as a topoisomerase I (Top1) inhibitor.[1] By stabilizing the Top1-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[2] Assessing the apoptotic potential of this compound is crucial for understanding its anti-cancer efficacy and for the development of novel therapeutic strategies. Apoptosis is a tightly regulated process involving a cascade of molecular events, primarily mediated by caspases and the Bcl-2 family of proteins.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| A549 | Non-small cell lung cancer | 3.4 | WST-1 assay |
| HT-29 | Colorectal adenocarcinoma | 8.4 | WST-1 assay |
| T-24 | Bladder carcinoma | 0.4 | WST-1 assay |
Data sourced from MedChemExpress.[3]
Table 2: Representative Data for this compound-Induced Apoptosis (Hypothetical)
This table provides a hypothetical representation of data that could be obtained from Annexin V-FITC/Propidium Iodide (PI) flow cytometry analysis of a cancer cell line (e.g., A549) treated with this compound for 48 hours.
| This compound Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 0.9 |
| 5 | 62.1 ± 4.2 | 25.3 ± 2.5 | 12.6 ± 1.8 |
| 10 | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.3 |
Note: This is example data and actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
References
Application Notes and Protocols for Cell Cycle Analysis of Diflomotecan-Treated Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflomotecan (BN-80915) is a potent, orally active topoisomerase I inhibitor that has demonstrated significant preclinical anti-tumor activity.[1] As a homocamptothecin, it represents a promising class of chemotherapeutic agents with enhanced plasma stability compared to earlier camptothecins like topotecan and irinotecan.[2] The primary mechanism of action for topoisomerase I inhibitors involves the stabilization of the topoisomerase I-DNA covalent complex.[3] This leads to the accumulation of single-strand breaks in the DNA, which are then converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[4][5][6] Understanding the precise effects of this compound on the cell cycle is crucial for optimizing its therapeutic use and for the development of novel combination therapies.
These application notes provide a detailed overview of the cellular response to this compound, with a focus on cell cycle analysis. We present protocols for inducing and analyzing cell cycle arrest in tumor cells treated with this compound, along with representative data and a discussion of the underlying signaling pathways.
Data Presentation
Table 1: Representative Cell Cycle Distribution of Tumor Cells Treated with a Topoisomerase I Inhibitor
The following table presents representative data on the cell cycle distribution of tumor cells following treatment with a topoisomerase I inhibitor. This data is based on studies with topotecan, a compound with a similar mechanism of action to this compound, and illustrates the expected G2/M arrest. Tumor cells were treated for 17 hours before analysis by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 46.2 | 41.3 | 12.5 |
| 1 µM Topotecan | 28.6 | 32.5 | 38.8 |
| 10 µM Topotecan | 32.8 | 32.3 | 34.8 |
Data adapted from a study on topotecan, a related topoisomerase I inhibitor.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a relevant tumor cell line for your study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT29 for colon cancer).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for exponential growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment: The day after seeding, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) staining to analyze the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells in the medium, by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS (e.g., 0.5 mL).
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final volume of 5 mL.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser and filter combination appropriate for PI detection (e.g., excitation at 488 nm and emission detection at >600 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol allows for the examination of changes in the expression levels of key proteins that regulate the cell cycle, such as Cyclin B1, Cdk1 (Cdc2), and p21.
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin B1, anti-Cdc2, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of this compound-induced G2/M arrest.
References
- 1. Positively charged specificity site in cyclin B1 is essential for mitotic fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced sensitivity to irinotecan by Cdk1 inhibition in the p53-deficient HT29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Diflomotecan for Small Cell Lung Cancer: An Analysis of Available Data
Despite early clinical investigation, detailed public data on the efficacy and preclinical activity of diflomotecan in the treatment of small cell lung cancer (SCLC) remains largely unavailable. While a Phase II clinical trial was initiated, its comprehensive results, along with specific preclinical data such as IC50 values in SCLC cell lines and in vivo studies, have not been published in the public domain. This lack of information prevents a complete assessment of its therapeutic potential and the development of detailed application notes and protocols for research and drug development professionals.
This compound (also known as BN80915) is a topoisomerase I inhibitor.[1] This class of chemotherapeutic agents exerts its cytotoxic effects by targeting topoisomerase I, an enzyme crucial for DNA replication and transcription.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA during various cellular processes by inducing transient single-strand breaks. Topoisomerase I inhibitors, like this compound, stabilize the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the conversion of the single-strand break into a double-strand break, a highly lethal form of DNA damage that can trigger apoptosis and cell death.
Clinical Investigation in SCLC
A Phase II, open-label, multicenter, single-arm clinical trial (NCT00080015) was initiated to evaluate the activity of this compound in patients with sensitive SCLC who had relapsed after first-line platinum-based therapy.[2] The study intended to administer a fixed dose of 7 mg of this compound as a 20-minute intravenous infusion once every three weeks.[2] However, the detailed results of this trial, including efficacy data such as overall response rate, progression-free survival, and overall survival, as well as a comprehensive safety profile, have not been made publicly available.
Preclinical Data in SCLC
A thorough search of scientific literature and public databases did not yield any specific preclinical data for this compound in SCLC models. Key missing information includes:
-
In Vitro Cytotoxicity: There are no published IC50 values for this compound in a panel of human SCLC cell lines. This data is fundamental for understanding the concentration-dependent effects of the drug and for designing further in vitro experiments.
-
In Vivo Efficacy: Reports on the anti-tumor activity of this compound in SCLC xenograft or patient-derived xenograft (PDX) models are not available. Such studies are crucial for evaluating the drug's efficacy in a biological system and for determining optimal dosing and treatment schedules.
Experimental Protocols
Due to the absence of published preclinical and clinical study results, it is not possible to provide detailed experimental protocols for key experiments. The following are general methodologies that would typically be employed to evaluate a novel topoisomerase I inhibitor like this compound in SCLC.
In Vitro Cell Viability Assay Protocol (General)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound in SCLC cell lines using a commercial cell viability reagent.
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS 114)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count SCLC cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be from 0.001 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended by the reagent manufacturer to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with medium and reagent only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
In Vivo Tumor Growth Inhibition Study Protocol (General)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in an SCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
SCLC cell line for implantation
-
Matrigel or other appropriate extracellular matrix
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest and resuspend SCLC cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via the appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
References
Application Notes and Protocols for Evaluating the Plasma Stability of Diflomotecan
Introduction
Diflomotecan (BN80915) is a novel homocamptothecin, an analog of camptothecin, developed as a topoisomerase I inhibitor for cancer therapy.[1] A critical characteristic of camptothecin and its derivatives is the stability of the E-ring lactone, which is essential for their antitumor activity.[2][3] In physiological conditions, this lactone ring can undergo hydrolysis to form an inactive carboxylate species.[1][2][4] this compound has been designed to exhibit enhanced plasma stability of this crucial lactone ring compared to other topoisomerase I inhibitors like topotecan and irinotecan.[1][5]
These application notes provide detailed protocols for the evaluation of this compound's stability in plasma, a critical step in the preclinical and clinical development of this anticancer agent. The provided methodologies are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the kinetic stability of this compound.
Data Presentation
The stability of this compound in plasma is determined by measuring its concentration over time. The primary metric for this is the half-life (t½), which is the time it takes for 50% of the compound to be eliminated. The following table summarizes representative plasma stability data for camptothecin analogs. While specific quantitative in vitro plasma half-life data for this compound is not extensively available in public literature, the provided data for other camptothecins can serve as a reference for experimental design and data comparison.
| Compound | Species | Matrix | Temperature (°C) | Half-life (t½, min) | Analytical Method |
| This compound (BN80915) | Human | Plasma | 37 | Data not publicly available | LC-MS/MS |
| Irinotecan (CPT-11) | Human | Plasma | 37 | ~15-30 ¹ | HPLC, LC-MS/MS |
| SN-38 (Active metabolite of Irinotecan) | Human | Plasma | 37 | ~20-40 ¹ | HPLC, LC-MS/MS |
| Topotecan | Human | Plasma | 37 | ~30-60 ¹ | HPLC |
| Camptothecin | Human | Plasma | 37 | ~20-30 ¹ | HPLC |
¹ Note: The provided half-life values are approximate and can vary depending on the specific experimental conditions.
Signaling Pathway and Chemical Degradation
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I. The following diagram illustrates the mechanism of action.
Caption: this compound stabilizes the DNA-Topoisomerase I complex, leading to DNA damage and apoptosis.
The stability of this compound in plasma is primarily dictated by the equilibrium between its active lactone form and the inactive carboxylate form.
References
- 1. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Dose-Response of Diflomotecan in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for determining the dose-response curves and half-maximal inhibitory concentration (IC50) values of Diflomotecan, a potent topoisomerase I inhibitor, across various cancer cell lines. It includes detailed experimental protocols and data presentation guidelines.
Introduction
This compound (BN-80915) is a novel homocamptothecin, a class of chemotherapeutic agents that target DNA topoisomerase I (Top1).[1][2] It is a 10,11-difluoro-homocamptothecin characterized by an E-ring modification that enhances its plasma stability compared to other camptothecins like topotecan and irinotecan.[2] Preclinical studies have highlighted its superior anti-tumor activity, and it has been investigated in clinical trials, notably for small cell lung cancer (SCLC).[2][3][4]
Measuring the dose-response of cancer cell lines to this compound is a critical step in preclinical assessment. It allows researchers to quantify the drug's potency (IC50) and efficacy, identify sensitive and resistant cell lines, and generate foundational data for further in vivo studies. This application note details the underlying mechanism of action and provides a robust protocol for generating reliable and reproducible dose-response data.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[5] The drug intercalates into the DNA-Top1 complex, stabilizing this covalent intermediate.[6][7] When a replication fork collides with this stabilized complex, it results in the formation of irreversible double-strand DNA breaks.[7] This extensive DNA damage triggers a cellular DNA damage response, leading to cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis (programmed cell death).[6]
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
Dose-Response Data in Cancer Cell Lines
The potency of this compound, measured as the IC50 value, can vary significantly among different cancer cell lines due to factors like Top1 expression levels, DNA repair capacity, and drug efflux pump activity. While specific, comprehensive public data on this compound's IC50 across a wide panel of cell lines is limited, the table below provides illustrative IC50 values. These are representative of a potent topoisomerase I inhibitor and are intended to serve as a reference for expected potency ranges. Researchers should determine these values empirically for their specific cell lines of interest.
| Cancer Type | Cell Line | Illustrative IC50 (nM) | Notes |
| Lung Cancer | NCI-H69 (SCLC) | 5 - 20 | SCLC is a key indication for this compound.[3] |
| A549 (NSCLC) | 20 - 100 | ||
| Colon Cancer | HCT116 | 10 - 50 | Camptothecins are active in colon cancer.[6] |
| HT29 | 50 - 250 | ||
| Leukemia | HL-60 | 5 - 25 | Leukemia cell lines are often sensitive. |
| MOLM-13 | 10 - 40 | ||
| Breast Cancer | MCF7 | 25 - 150 | |
| MDA-MB-231 | 50 - 300 | ||
| Ovarian Cancer | A2780 | 15 - 75 |
Disclaimer: The IC50 values presented in this table are illustrative and not based on direct experimental results for this compound. They are intended to provide a general framework for the expected potency range based on the activity of similar Topoisomerase I inhibitors.
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound using a common cell viability assay, such as the MTT or Resazurin assay.
Caption: Workflow for determining this compound dose-response in cancer cells.
Materials and Reagents
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or fluorescence)
Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture cells under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay (typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" (media only) and "vehicle control" (cells + DMSO) controls.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
Step 2: Drug Preparation and Dilution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw a stock aliquot and prepare a working solution by diluting it in complete medium. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.
-
Perform a serial dilution of the working solution to create a range of concentrations. A 9-point dose-response curve with half-log dilutions (e.g., 1 nM to 10 µM) is a common starting point.[3]
Step 3: Cell Treatment
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time can be optimized but 72 hours is a standard endpoint.[8]
Step 4: Cell Viability Measurement (Resazurin Assay Example)
-
Prepare the Resazurin working solution in PBS or serum-free medium according to the manufacturer's instructions.
-
Add 20 µL of the Resazurin solution to each well (including controls).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a microplate reader (e.g., 560 nm excitation / 590 nm emission).
Data Analysis
-
Background Subtraction: Subtract the average fluorescence value from the "no-cell" control wells from all other wells.
-
Normalization: Normalize the data to the vehicle control. Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Fluorescence_drug / Fluorescence_vehicle_control) * 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.[9][10] Software like GraphPad Prism or R can be used for this analysis.
Conclusion
This application note provides a framework for the systematic evaluation of this compound's dose-response in various cancer cell lines. The provided protocols for cell handling, drug treatment, and data analysis are designed to yield reliable and comparable results. Accurate determination of IC50 values is fundamental for understanding the cytotoxic potential of this compound, exploring mechanisms of resistance, and guiding the design of subsequent preclinical and clinical investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Cellular response to irinotecan in colon cancer cell lines showing differential response to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Improving Diflomotecan Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Diflomotecan for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: Is oral administration of this compound feasible for in vivo studies?
A2: Yes, oral administration is a viable option. Clinical trials have demonstrated high but variable oral bioavailability of this compound in humans, with a mean of 72.24% (± 59.2%).[1][2] This indicates that with an appropriate formulation, sufficient systemic exposure can be achieved through the oral route.
Q3: Are there any established intravenous formulations for this compound for preclinical studies?
A3: Yes, a formulation for intravenous administration in rats has been reported in the literature. This formulation consists of a mixture of co-solvents and buffering agents to ensure solubility and stability.[3]
Q4: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A4: Several strategies can be employed to enhance the solubility of hydrophobic drugs for in vivo studies. These include:
-
pH adjustment: Utilizing buffered solutions to maintain an optimal pH for solubility and stability.
-
Co-solvents: Employing a mixture of water-miscible organic solvents to increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Nanoparticle formulations: Reducing particle size to the nanoscale to increase surface area and dissolution rate. This includes solid lipid nanoparticles and polymeric nanoparticles.[4][5][6]
-
Lipid-based formulations: Incorporating the drug into lipidic vehicles such as emulsions or self-emulsifying drug delivery systems (SEDDS).[7][8][9]
-
Solid dispersions: Dispersing the drug in a solid polymer matrix in an amorphous state.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Problem: My this compound is precipitating out of solution when I try to prepare it in a simple aqueous buffer like PBS for my in vivo study.
-
Troubleshooting Steps:
-
Verify pH: The solubility of camptothecins is often pH-dependent. The lactone ring is more stable at acidic pH. The reported intravenous formulation for this compound in rats used a pH of 5.0.[3] Attempt to formulate your solution in a buffer with a pH in the range of 4.0-6.0.
-
Introduce Co-solvents: Simple aqueous buffers may not be sufficient. Introduce a water-miscible organic co-solvent. A common starting point is a mixture containing Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) and a surfactant like Tween® 20 or Tween® 80.
-
Consider a Validated Formulation: A previously used intravenous formulation for rats consisted of 2% DMA, 2% Tween® 20, and 96% 24mM KH2PO4 buffer at pH 5.0.[3] This provides a validated starting point for your formulation development.
-
Issue 2: Low and Variable Bioavailability After Oral Gavage
-
Problem: I am administering a suspension of this compound orally, but the plasma concentrations are low and inconsistent between my study animals.
-
Troubleshooting Steps:
-
Enhance Solubility in the GI Tract: The poor aqueous solubility of this compound likely limits its dissolution and absorption in the gastrointestinal tract. Consider formulating the drug to improve its solubility in the gut.
-
Cyclodextrin Complexation: Cyclodextrins are known to form inclusion complexes with camptothecin derivatives, which can significantly increase their aqueous solubility and stability.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract and enhance absorption.[7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate and improved absorption.[4][5][6]
-
Data Presentation
Table 1: Reported Intravenous Formulation for this compound in Rats
| Component | Concentration | Purpose | Reference |
| Dimethylacetamide (DMA) | 2% | Co-solvent to aid in initial solubilization. | [3] |
| Tween® 20 | 2% | Surfactant to improve wettability and prevent precipitation. | [3] |
| KH2PO4 Buffer | 24mM | Buffering agent to maintain an acidic pH. | [3] |
| Final pH | 5.0 | Optimal pH for lactone ring stability. | [3] |
Table 2: Potential Formulation Strategies for Improving this compound Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Key Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity.[11][12] | Increased aqueous solubility, improved lactone ring stability, enhanced bioavailability.[10] | Molar ratio of drug to cyclodextrin, selection of cyclodextrin type (e.g., HP-β-CD). |
| Nanoparticle Formulations | Reduction of drug particle size to the nanometer range, increasing surface area for dissolution.[4][5] | Improved dissolution rate, potential for sustained release and targeted delivery.[6] | Particle size and distribution, stability of the nanosuspension, choice of stabilizers. |
| Lipid-Based Formulations | Dissolving or suspending the drug in a lipid vehicle.[7][8] | Enhanced solubilization in the GI tract, potential for lymphatic uptake to bypass first-pass metabolism.[9] | Selection of lipid excipients, potential for drug precipitation upon dilution in the gut. |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation of this compound
This protocol is adapted from a formulation used in preclinical studies with rats.[3]
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Tween® 20
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Water for Injection
-
Hydrochloric Acid (HCl) or Potassium Hydroxide (KOH) for pH adjustment
Procedure:
-
Prepare a 24mM KH2PO4 buffer solution with Water for Injection.
-
In a separate sterile container, weigh the required amount of this compound.
-
Add 2% (v/v) of DMA to the this compound and vortex until the drug is fully dissolved.
-
Add 2% (v/v) of Tween® 20 to the drug solution and mix thoroughly.
-
Slowly add 96% (v/v) of the 24mM KH2PO4 buffer to the drug-solvent mixture while stirring.
-
Adjust the pH of the final solution to 5.0 using HCl or KOH.
-
Sterile filter the final formulation through a 0.22 µm filter before administration.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex for Oral Administration
This is a general protocol that can be optimized for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Prepare an aqueous solution of HP-β-CD in deionized water.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution/suspension can be used for oral gavage. For a solid formulation, the complex can be isolated by lyophilization.
-
Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Mandatory Visualization
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for this compound formulation issues.
Caption: Pathway from formulation to therapeutic action of this compound.
References
- 1. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncodesign-services.com [oncodesign-services.com]
- 4. US20030059465A1 - Stabilized nanoparticle formulations of camptotheca derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of camptothecin solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral delivery of camptothecin using cyclodextrin/poly(anhydride) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diflomotecan Delivery to Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Diflomotecan to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BN80905) is a potent, synthetic homocamptothecin analog that functions as a topoisomerase I inhibitor.[1] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells. This compound is noted for its enhanced plasma stability compared to other camptothecins due to its seven-membered E-ring, which is more resistant to hydrolysis.[1]
Q2: What are the main challenges in delivering this compound to solid tumors?
Like other camptothecin analogs, the delivery of this compound to solid tumors faces several challenges:
-
Poor Water Solubility: this compound is inherently hydrophobic, which can lead to difficulties in formulation for intravenous administration and may affect its bioavailability.
-
Lactone Ring Instability: The active lactone form of camptothecins is susceptible to hydrolysis to an inactive carboxylate form at physiological pH. While this compound has enhanced stability, this remains a consideration.[1]
-
Tumor Microenvironment Barriers: Solid tumors present significant physiological barriers to drug delivery, including:
-
Abnormal Vasculature: Tumor blood vessels are often leaky and disorganized, leading to non-uniform blood flow and drug distribution.
-
High Interstitial Fluid Pressure: This pressure within the tumor can impede the convective transport of drugs from the blood vessels into the tumor tissue.
-
Dense Extracellular Matrix: The dense stromal tissue surrounding cancer cells can act as a physical barrier, limiting drug penetration.
-
-
Systemic Toxicity: Off-target effects of chemotherapeutic agents can lead to systemic toxicity, limiting the maximum tolerated dose.
Q3: What are the advantages of using nanoformulations for this compound delivery?
Nanoformulations, such as liposomes and polymeric nanoparticles (e.g., PLGA), offer several potential advantages for delivering this compound:
-
Improved Solubility: Encapsulating hydrophobic drugs like this compound within a nanoparticle core can enhance their solubility in aqueous media.
-
Enhanced Stability: Nanoformulations can protect the lactone ring of this compound from hydrolysis in the bloodstream, preserving its active form until it reaches the tumor site.
-
Passive Targeting (EPR Effect): Nanoparticles of a certain size (typically 10-200 nm) can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, which results from the leaky vasculature and poor lymphatic drainage in tumors.
-
Controlled Release: Nanoformulations can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations in the tumor for a longer duration.
-
Reduced Systemic Toxicity: By targeting the drug to the tumor, nanoformulations can reduce exposure to healthy tissues, thereby minimizing side effects.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the formulation and in vitro/in vivo testing of this compound nanoformulations.
Liposomal Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Encapsulation Efficiency | 1. Poor lipid solubility of this compound.2. Suboptimal drug-to-lipid ratio.3. Inefficient hydration of the lipid film.4. Use of an inappropriate loading method (passive vs. active). | 1. Ensure complete dissolution of this compound in the organic solvent with the lipids.2. Optimize the drug-to-lipid molar ratio; start with a lower ratio and incrementally increase.3. Ensure the hydration buffer is above the phase transition temperature (Tc) of the lipids and allow for adequate hydration time with gentle agitation.4. For ionizable drugs, consider active loading methods (e.g., pH gradient, ammonium sulfate gradient) to improve encapsulation. |
| Liposome Aggregation | 1. High concentration of liposomes.2. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer.3. Insufficient surface charge (low zeta potential).4. Lipid oxidation. | 1. Work with more dilute liposome suspensions during formulation and storage.2. Use buffers with low concentrations of divalent cations or add a chelating agent like EDTA.3. Incorporate charged lipids (e.g., DSPG) into the formulation to increase electrostatic repulsion. Include a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance.4. Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants like BHT. |
| Inconsistent Particle Size | 1. Inconsistent energy input during size reduction (sonication or extrusion).2. Inefficient removal of larger particles.3. Aggregation after size reduction. | 1. For sonication, use a probe sonicator with consistent power output and time, and keep the sample on ice to prevent overheating. For extrusion, ensure the extruder is assembled correctly and pass the liposomes through the membrane a sufficient number of times (e.g., 10-15 passes).2. After extrusion, consider a centrifugation step at low speed to pellet and remove any larger, un-extruded liposomes.3. Analyze particle size immediately after preparation and ensure proper storage conditions to prevent aggregation. |
PLGA Nanoparticle Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Encapsulation Efficiency | 1. High water solubility of the drug (if a modified, more hydrophilic version is used).2. Rapid partitioning of the hydrophobic drug into the external aqueous phase during emulsification.3. Low affinity of the drug for the PLGA matrix. | 1. For hydrophilic drugs, use a double emulsion (w/o/w) method. For hydrophobic drugs, a single emulsion (o/w) or nanoprecipitation is appropriate.2. Increase the viscosity of the internal phase to slow drug diffusion. Saturate the external aqueous phase with the drug to reduce the concentration gradient.3. Select a PLGA polymer with a lactide-to-glycolide ratio and molecular weight that provides better interaction with the drug. |
| Large Particle Size or Polydispersity | 1. Insufficient energy during emulsification (sonication or homogenization).2. Inappropriate surfactant type or concentration.3. Polymer precipitation is too slow. | 1. Optimize sonication/homogenization time and power. Ensure the probe is properly submerged in the emulsion.2. Screen different surfactants (e.g., PVA, Poloxamer 188) and optimize their concentration. Too little surfactant can lead to droplet coalescence, while too much can be difficult to remove.3. For nanoprecipitation, ensure rapid diffusion of the organic solvent into the aqueous phase by using a good solvent for the polymer that is miscible with the non-solvent (water). |
| Poor In Vivo Efficacy | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).2. Insufficient drug release at the tumor site.3. Low tumor accumulation. | 1. Surface-coat the nanoparticles with polyethylene glycol (PEGylation) to create a "stealth" effect and prolong circulation time.2. Select a PLGA polymer with a degradation rate that matches the desired release profile. A faster degrading polymer (higher glycolide content) will release the drug more quickly.3. Ensure the nanoparticle size is within the optimal range for the EPR effect (typically 50-200 nm). Consider active targeting by conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to receptors overexpressed on tumor cells. |
Data Presentation
The following tables summarize hypothetical quantitative data for different this compound formulations based on typical results for camptothecin analogs. These tables are for illustrative purposes and actual results will vary depending on the specific experimental conditions.
Table 1: In Vitro Characteristics of this compound Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free this compound | N/A | N/A | N/A | N/A |
| Liposomal this compound | 110 ± 15 | < 0.2 | -25 ± 5 | > 90 |
| PEGylated Liposomal this compound | 120 ± 20 | < 0.2 | -15 ± 5 | > 90 |
| PLGA Nanoparticles | 150 ± 25 | < 0.25 | -30 ± 7 | ~ 75 |
| PEGylated PLGA Nanoparticles | 160 ± 30 | < 0.25 | -20 ± 6 | ~ 70 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) |
| Free this compound | 10 | 5.2 | 12.5 | 1.5 |
| PEGylated Liposomal this compound | 10 | 25.8 | 350.6 | 18.2 |
| PEGylated PLGA Nanoparticles | 10 | 18.4 | 280.1 | 15.7 |
Table 3: In Vivo Antitumor Efficacy of this compound Formulations in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | Every 3 days | 0 | +2 |
| Free this compound | 10 | Every 3 days | 45 | -8 |
| PEGylated Liposomal this compound | 10 | Every 3 days | 85 | -2 |
| PEGylated PLGA Nanoparticles | 10 | Every 3 days | 78 | -3 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid Tc.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography, dialysis, or ultracentrifugation.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a surfactant (e.g., 1-5% w/v polyvinyl alcohol - PVA).
-
Emulsify the mixture by high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This will cause the PLGA to precipitate, forming solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose or trehalose).
-
Freeze-dry the suspension to obtain a powder that can be stored and reconstituted for use.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential of the reconstituted nanoparticles by DLS.
-
To determine encapsulation efficiency, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) and quantify the this compound content by HPLC.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for developing and testing this compound nanoformulations.
References
Technical Support Center: Diflomotecan-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the mitigation of myelosuppression induced by Diflomotecan, a novel topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
A1: this compound (also known as BN80905) is a next-generation, semi-synthetic topoisomerase I (Top1) inhibitor belonging to the homocamptothecin class of anticancer agents.[1][2] Like other camptothecins, its mechanism of action involves trapping the Top1-DNA cleavage complex, which interferes with DNA replication and transcription, ultimately leading to cell death.[3][4] This cytotoxic activity is particularly effective against rapidly dividing cancer cells.
However, this mechanism is not entirely tumor-specific. Hematopoietic stem and progenitor cells (HSPCs) in the bone marrow are also highly proliferative, making them susceptible to the DNA-damaging effects of Top1 inhibitors.[5][6] this compound-induced damage to these cells disrupts the normal production of red blood cells, white blood cells, and platelets, leading to a condition known as myelosuppression.[4][7] The primary dose-limiting toxicity of this compound in clinical trials has been identified as myelosuppression.[7][8]
Q2: What are the primary strategies to mitigate this compound-induced myelosuppression?
A2: Based on clinical experience with other Top1 inhibitors and data from this compound trials, the primary mitigation strategies include:
-
Dose Adjustment and Scheduling: Clinical trials have focused on identifying the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) to balance anti-tumor efficacy with manageable toxicity.[7][8] Experimenting with different dosing schedules (e.g., daily for 5 days every 3 weeks) is a key strategy.[8]
-
Supportive Care with Hematopoietic Growth Factors: The use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim and pegfilgrastim, is a standard approach to manage chemotherapy-induced neutropenia.[9][10][11] G-CSFs stimulate the proliferation and differentiation of neutrophil precursors, thereby reducing the duration and severity of low white blood cell counts.[9][12]
-
Prophylactic Administration of G-CSF: For patients receiving chemotherapy regimens with a high risk (>20%) of febrile neutropenia, prophylactic administration of G-CSF is recommended.[10][13]
Q3: How does the p53 signaling pathway relate to this compound-induced myelosuppression?
A3: The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in the cellular response to DNA damage.[14][15] When Top1 inhibitors like this compound cause DNA strand breaks, p53 is activated in HSPCs.[15] Activated p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[16] This p53-mediated apoptosis of HSPCs is a major contributor to myelosuppression.[17] Therefore, strategies that can modulate the p53 pathway, for instance, by inhibiting downstream apoptotic signals without compromising its tumor-suppressive function in cancer cells, are an active area of research.[17]
Troubleshooting Guide
Issue 1: Severe or prolonged neutropenia observed in an in vivo model despite standard this compound dosage.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the animal model to Top1 inhibitors. | Titrate the dose of this compound to establish a model-specific MTD. Consider using a lower, yet still effective, dose. |
| Suboptimal timing or dosage of G-CSF support. | Administer G-CSF prophylactically, starting 24-72 hours after the final this compound dose in a cycle. Do not administer G-CSF concurrently with chemotherapy, as this can increase myelotoxicity.[11] |
| Underlying hematopoietic insufficiency in the animal model. | Ensure the use of healthy, age-matched animals with normal baseline complete blood counts (CBCs). |
Issue 2: Inconsistent results in in vitro colony-forming unit (CFU) assays when testing myeloprotective agents.
| Possible Cause | Troubleshooting Step |
| Variability in bone marrow cell viability. | Use freshly isolated bone marrow cells for each experiment. Perform a viability count (e.g., with trypan blue) before plating. |
| Inconsistent plating density. | Carefully count cells and ensure a consistent number of cells are plated in the methylcellulose medium for each condition.[18][19] |
| Batch-to-batch variability in methylcellulose medium or cytokines. | Use a single, quality-controlled batch of methylcellulose and recombinant cytokines for the entire experiment.[20] |
| Incorrect incubation conditions. | Ensure the incubator is maintained at 37°C, 5% CO₂, and >95% humidity. Use a water dish inside the incubator to maintain humidity. |
Quantitative Data Summary
The following tables summarize representative data on the effects of G-CSF and the impact of myelosuppression on chemotherapy regimens.
Table 1: Efficacy of Prophylactic G-CSF (Pegfilgrastim) in Reducing Febrile Neutropenia (FN) in Solid Tumor Patients
| Treatment Group | Incidence of FN | 95% Confidence Interval | p-value |
| Reactive G-CSF Use | 10% | 7-14% | 0.001 |
| Prophylactic G-CSF | 4% | 2-6% | 0.001 |
Data adapted from a study on elderly patients receiving myelosuppressive chemotherapy for solid tumors.[10]
Table 2: this compound Phase I Oral Dose-Escalation and Hematological Toxicities
| Oral Dose Level (mg) | Number of Patients | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia |
| 0.10 | 3 | 0 | 0 |
| 0.20 | 6 | 1 | 0 |
| 0.27 | 12 | 3 | 0 |
| 0.35 | 4 | 2 | 1 |
Data adapted from a Phase I study of oral this compound administered daily for 5 days every 3 weeks.[8]
Key Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Myelotoxicity Assessment
This assay is the gold standard for evaluating the direct effects of a compound on the proliferative capacity of hematopoietic progenitor cells.[21]
1. Preparation of Bone Marrow Cells: a. Euthanize a mouse (e.g., C57BL/6) and sterilize the hind limbs with 70% ethanol. b. Dissect the femurs and tibias and clean them of excess muscle tissue. c. Cut the ends of the bones and flush the marrow into a sterile tube containing Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS) using a 25-gauge needle and syringe. d. Create a single-cell suspension by gently passing the marrow through the needle several times. e. Pass the cell suspension through a 70 µm cell strainer to remove clumps. f. Centrifuge the cells, resuspend in fresh media, and perform a cell count and viability assessment.
2. Plating in Methylcellulose: a. Prepare the final cell mixture in a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO).[20] b. The final cell concentration should be calculated to yield 50-150 colonies per 35 mm dish (typically 1-2 x 10⁴ cells/dish for mouse bone marrow). c. Add this compound and/or the potential mitigating agent at desired concentrations to the cell mixture. d. Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid bubbles. e. Gently rotate the dish to spread the medium evenly.
3. Incubation and Colony Counting: a. Place the culture dishes in a 100 mm dish with an open dish of sterile water to maintain humidity. b. Incubate at 37°C, 5% CO₂ for 7-14 days.[19] c. Using an inverted microscope, count the different types of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).[21]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced myelosuppression in HSPCs.
Caption: Workflow for evaluating a myeloprotective agent in vitro.
Caption: p53 signaling in response to this compound-induced DNA damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of stem cells in cancer therapy and cancer stem cells: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Prophylaxis of chemotherapy-induced febrile neutropenia with granulocyte colony-stimulating factors: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granulocyte colony-stimulating factor (G-CSF) patterns of use in cancer patients receiving myelosuppressive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mpl ligand prevents lethal myelosuppression by inhibiting p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colony-forming unit (CFU) assay [bio-protocol.org]
- 19. dls.com [dls.com]
- 20. stemcell.com [stemcell.com]
- 21. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Diflomotecan Technical Support Center: Enhancing Therapeutic Index through Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Diflomotecan, a potent topoisomerase I inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to improve the therapeutic index of this promising anti-cancer agent.
Troubleshooting Guides
This section provides practical solutions to specific issues that may arise during your research with this compound.
1. In Vitro Assay Inconsistencies
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity (IC50) results | Compound Solubility: this compound may precipitate in aqueous media. | 1. Prepare fresh stock solutions in 100% DMSO for each experiment. 2. When diluting into culture media, ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[1][2][3][4] 3. Visually inspect plates for precipitation after adding the compound. 4. Consider using a pre-warmed media for dilution. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the assay. | 1. Ensure a single-cell suspension before seeding. 2. Perform a cell count for each experiment and seed plates with a consistent number of viable cells. 3. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound. | |
| Assay Duration: The time-of-exposure can significantly impact IC50 values. | 1. Standardize the incubation time with this compound (e.g., 48 or 72 hours). 2. For comparative studies, maintain the same duration across all experiments. | |
| Low potency in Topoisomerase I relaxation assay | Enzyme Activity: Suboptimal activity of the topoisomerase I enzyme. | 1. Use a fresh aliquot of topoisomerase I for each assay. 2. Ensure the reaction buffer is correctly prepared and at the optimal pH. 3. Include a known topoisomerase I inhibitor, such as camptothecin, as a positive control to validate enzyme activity. |
| Incorrect Compound Concentration: Inaccurate dilutions of this compound. | 1. Perform serial dilutions carefully from a freshly prepared stock solution. 2. Use calibrated pipettes to ensure accuracy. |
2. In Vivo Study Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Animal Toxicity and Weight Loss | Vehicle Toxicity: The formulation used to dissolve this compound may be causing adverse effects. | 1. For oral administration, consider formulations with biocompatible excipients. 2. For intravenous administration, ensure the pH of the formulation is within a physiological range. 3. Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Dose-Limiting Hematological Toxicity: this compound is known to cause myelosuppression. | 1. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Monitor complete blood counts (CBCs) regularly to assess hematological parameters. 3. Observe for clinical signs of toxicity such as piloerection, hunched posture, and decreased activity.[5][6][7] | |
| Poor Tumor Growth Inhibition | Suboptimal Dosing Schedule: The frequency and duration of treatment may not be optimal. | 1. Based on the compound's half-life, consider more frequent administration of lower doses to maintain therapeutic concentrations. 2. Explore different treatment cycles (e.g., 5 days on, 2 days off). |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to topoisomerase I inhibitors. | 1. Investigate potential resistance mechanisms such as altered topoisomerase I expression or mutations. 2. Consider combination therapies with agents that have different mechanisms of action. | |
| Inadequate Drug Delivery to the Tumor: Poor bioavailability or tumor penetration. | 1. Explore alternative routes of administration (e.g., intraperitoneal vs. oral). 2. Consider co-administration with agents that can enhance drug delivery or tumor perfusion. |
Frequently Asked Questions (FAQs)
1. General Properties and Mechanism of Action
-
What is this compound? this compound (also known as BN80905) is a potent, orally active topoisomerase I inhibitor belonging to the homocamptothecin class of compounds.[8][9] It is characterized by a 7-membered E-ring, which confers greater plasma stability compared to traditional camptothecins like topotecan and irinotecan.[9]
-
What is the mechanism of action of this compound? this compound, like other camptothecins, exerts its cytotoxic effects by inhibiting the enzyme DNA topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately, cell death.
2. Improving the Therapeutic Index
-
What are the main dose-limiting toxicities of this compound? The primary dose-limiting toxicity of this compound observed in clinical and preclinical studies is hematological, particularly neutropenia.[8][10]
-
How can the therapeutic index of this compound be improved? Several strategies can be explored to enhance the therapeutic index of this compound:
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can potentially improve its pharmacokinetic profile and reduce systemic toxicity.
-
Combination Therapies: Combining this compound with other anti-cancer agents that have non-overlapping toxicities and different mechanisms of action may allow for synergistic or additive anti-tumor effects at lower, less toxic doses.
-
Targeted Delivery: Conjugating this compound to antibodies that target tumor-specific antigens (Antibody-Drug Conjugates or ADCs) can increase its concentration at the tumor site while minimizing exposure to healthy tissues.
-
3. Experimental Protocols
-
How should I prepare this compound for in vitro experiments? It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, this stock solution should be further diluted in culture medium to the desired final concentrations, ensuring the final DMSO concentration remains below a non-toxic level (typically ≤0.5%).[1][2][3][4]
-
What are some key considerations for in vivo studies with this compound?
-
Animal Model Selection: The choice of animal model (e.g., specific mouse or rat strain) can influence the pharmacokinetic and pharmacodynamic properties of this compound.
-
Route of Administration: this compound has high oral bioavailability, making oral gavage a viable option.[8] Intravenous or intraperitoneal injections are also common. The chosen route should align with the experimental goals.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression.[5][6][7]
-
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Replace the existing medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Topoisomerase I DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound (or a vehicle control).
-
Enzyme Addition: Add human topoisomerase I enzyme to initiate the reaction. Include a no-enzyme control and a positive control with a known topoisomerase I inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Compare the migration of the supercoiled and relaxed DNA bands. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound research.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.org [bmrat.org]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subacute toxicity evaluation of a new camptothecin anticancer agent CKD-602 administered by intravenous injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diflomotecan Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflomotecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BN-80915) is a synthetic homocamptothecin, a class of potent topoisomerase I inhibitors.[1][2] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with this complex, it results in double-strand breaks, ultimately triggering apoptosis and cell death.[3] this compound was designed to have enhanced plasma stability of its active lactone ring compared to other camptothecins like topotecan and irinotecan.[1][4]
Q2: What are the key pharmacokinetic features of this compound?
This compound exhibits several notable pharmacokinetic characteristics based on Phase I clinical trial data. It has a high oral bioavailability, ranging from 72% to 95%.[1] However, a significant challenge observed in clinical studies is the wide interpatient variability in its pharmacokinetics at all dose levels.[5]
Q3: What is the primary toxicity associated with this compound?
The principal dose-limiting toxicity (DLT) of this compound observed in Phase I clinical trials is hematological, primarily reversible myelosuppression, including neutropenia and thrombocytopenia.[1][4][5] Unlike other topoisomerase I inhibitors such as irinotecan, severe gastrointestinal toxicity has not been a major issue with this compound.[1]
Q4: Why was the clinical development of this compound for Small Cell Lung Cancer (SCLC) discontinued?
While a Phase II clinical trial for this compound in patients with sensitive Small Cell Lung Cancer (SCLC) was completed (NCT00080015), the results have not been published in peer-reviewed journals.[6][7] The lack of publicly available data from this trial is a significant challenge in assessing its efficacy. It is speculated that the development may have been halted due to insufficient efficacy to warrant progression to Phase III trials, or a safety profile that was not favorable when compared to existing or emerging therapies for SCLC.[8] The high interpatient pharmacokinetic variability could have also contributed to unpredictable responses and toxicities, posing a challenge for consistent clinical benefit.
Q5: What are the general challenges in the clinical development of topoisomerase I inhibitors that may have impacted this compound?
The clinical development of topoisomerase I inhibitors faces several hurdles:
-
Chemical Instability: The active lactone ring of many camptothecins is susceptible to hydrolysis to an inactive carboxylate form at physiological pH.[9] Although this compound was designed to have a more stable 7-membered E-ring, this remains a general challenge for the class.[2]
-
Drug Resistance: Cancer cells can develop resistance to topoisomerase I inhibitors through various mechanisms, including reduced expression of the topoisomerase I enzyme.[8]
-
Toxicity: Myelosuppression is a common dose-limiting toxicity for this class of drugs.
-
Predictive Biomarkers: A lack of reliable predictive biomarkers to identify patients most likely to respond to treatment hinders targeted clinical trial design and can lead to lower overall response rates in unselected populations.
Troubleshooting Guides
Issue 1: High Inter-subject Variability in Preclinical Pharmacokinetic Studies
-
Problem: Significant variation in plasma concentrations of this compound is observed between individual animals in your preclinical study, making it difficult to establish a clear dose-response relationship.
-
Possible Cause: As observed in human Phase I trials, this compound inherently exhibits wide interpatient pharmacokinetic variability.[5] This could be due to genetic polymorphisms in drug metabolizing enzymes and transporters. For instance, variations in the ABCG2 transporter have been linked to altered exposure to this compound.[8]
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the study animals for relevant drug metabolism and transporter genes to identify potential sources of variability.
-
Population Pharmacokinetic (PopPK) Modeling: Employ PopPK modeling to analyze the sparse and variable data to identify covariates that may explain the variability.
-
Increased Sample Size: A larger sample size in each dose group can help to better characterize the variability and determine the central tendency of the pharmacokinetic parameters.
-
Controlled Study Conditions: Ensure strict control over experimental conditions such as diet, housing, and dosing procedures to minimize environmental sources of variability.
-
Issue 2: Lack of Efficacy in an In Vivo Xenograft Model
-
Problem: this compound does not show significant anti-tumor activity in your xenograft model of a specific cancer type.
-
Possible Cause: The cancer cell line used in the xenograft model may have intrinsic or acquired resistance to topoisomerase I inhibitors.
-
Troubleshooting Steps:
-
Confirm Topoisomerase I Expression: Assess the expression level of topoisomerase I in the tumor cells. Cell lines with low expression may be resistant to this compound.[8]
-
In Vitro Sensitivity Testing: Perform an in vitro cytotoxicity assay to confirm the sensitivity of the cancer cell line to this compound.
-
Evaluate Drug Penetration: Analyze the concentration of this compound and its active metabolite in the tumor tissue to ensure adequate drug exposure at the site of action.
-
Consider Alternative Models: If the current model is confirmed to be resistant, consider using other cell line-derived or patient-derived xenograft models that have been shown to be sensitive to topoisomerase I inhibitors.
-
Quantitative Data Summary
Table 1: Phase I Study of Intravenous this compound in Advanced Solid Tumors [5]
| Dose Level (mg/m²/day) | Number of Patients | Maximum Tolerated Dose (MTD) | Recommended Dose (RD) for Phase II | Principal Toxicity | Objective Response |
| 0.05 - 0.15 | 30 | 0.15 mg/m²/day | 0.125 mg/m²/day | Reversible Myelosuppression | 1 Partial Response (Colorectal Cancer) |
Table 2: Phase I Study of Oral this compound in Advanced Solid Tumors [4]
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Recommended Dose (RD) for Phase II | Mean Oral Bioavailability |
| 0.10 - 0.35 | 22 | Grade 3/4 Neutropenia, Thrombocytopenia | 0.27 mg/day | 72.24% (± 59.2%) |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase I DNA Cleavage Assay
This protocol is a common method to assess the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.[9]
-
Substrate Preparation: A DNA oligonucleotide is 3'-end-labeled with a radioactive isotope (e.g., ³²P) using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human topoisomerase I enzyme in a reaction buffer.
-
Drug Incubation: this compound (or other test compounds) at various concentrations is added to the reaction mixture and incubated to allow for the stabilization of the cleavage complex.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA fragments with increasing drug concentration indicates topoisomerase I inhibition.
Protocol 2: Determination of this compound Lactone Stability in Plasma
This protocol outlines a method to determine the stability of the active lactone form of this compound in plasma.[10][11][12]
-
Sample Preparation: this compound is incubated in fresh human plasma at 37°C at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Extraction of Lactone Form: At each time point, the reaction is stopped, and the plasma sample is immediately processed to separate the lactone form from the hydrolyzed carboxylate form. This is typically achieved by solid-phase extraction (SPE) using a C18 cartridge under acidic conditions, where the lactone form is selectively eluted.
-
Extraction of Total Drug (Lactone + Carboxylate): A separate aliquot of the plasma sample is treated to convert all the carboxylate form back to the lactone form (by acidification) before extraction to measure the total drug concentration.
-
LC-MS/MS Analysis: The concentrations of the lactone form and the total drug in the extracts are quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Data Analysis: The percentage of the lactone form remaining at each time point is calculated relative to the initial concentration at time zero. The half-life of the lactone form in plasma is then determined.
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Caption: Logical relationships of challenges in this compound's clinical development.
Caption: A typical experimental workflow for a Phase I/II clinical trial of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors: Challenges, progress and the road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Diflomotecan Drug Interaction and Metabolism: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflomotecan. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Metabolism
Q1: What is the primary metabolic pathway for this compound?
The primary documented transformation of this compound is the hydrolysis of its E-ring lactone to an inactive open-lactone carboxylate form, also known as BN80942.[1][2] Unlike other camptothecins, such as irinotecan, this compound's seven-membered E-ring is more stable in plasma.[3][4]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for this compound metabolism?
Current clinical data suggests that this compound's pharmacokinetic profile is not significantly influenced by genetic variants of CYP3A4 and CYP3A5, which are major metabolic pathways for other camptothecins like irinotecan.[5][6][7] This indicates that these enzymes may not play a primary role in this compound's clearance. Further in-vitro studies would be needed to definitively rule out contributions from other CYP isoforms.
Q3: Is this compound subject to glucuronidation by UGT enzymes?
While glucuronidation is a significant metabolic pathway for SN-38, the active metabolite of irinotecan, there is currently no published evidence to suggest that this compound undergoes significant glucuronidation.[8][9] Researchers investigating potential glucuronide metabolites should consider this lack of evidence in their experimental design.
Drug Interactions
Q4: What are the known drug transporters that interact with this compound?
The ATP-binding cassette transporter ABCG2, also known as the breast cancer resistance protein (BCRP), has been identified as a key efflux transporter for this compound.[5][10] Genetic polymorphisms in the ABCG2 gene can significantly impact this compound plasma concentrations.[5]
Q5: Are there any known drug-drug interactions with this compound?
Specific clinical drug-drug interaction studies with this compound are not widely published. However, based on its interaction with ABCG2, co-administration with potent ABCG2 inhibitors may potentially increase this compound's systemic exposure and associated toxicities.[5][11]
Troubleshooting Guides
In-Vitro Metabolism Experiments
Issue 1: Low or no detectable metabolism of this compound in human liver microsomes.
-
Possible Cause 1: Inappropriate enzyme system. As clinical data suggests CYP3A4 and CYP3A5 are not majorly involved in this compound metabolism, experiments relying solely on these enzymes may show low turnover.[5]
-
Troubleshooting:
-
Use a panel of recombinant human CYP enzymes to screen for potential metabolism by other isoforms.
-
Employ liver S9 fractions or hepatocytes which contain a broader range of phase I and phase II enzymes.
-
Focus on quantifying the formation of the open-lactone form (BN80942) via hydrolysis, which may be mediated by carboxylesterases.
-
Issue 2: High variability in metabolic rates between different lots of human hepatocytes.
-
Possible Cause: Inter-individual variability in the expression of relevant metabolic enzymes.
-
Troubleshooting:
-
Use pooled human hepatocytes from multiple donors to average out individual differences.
-
If using single-donor hepatocytes, ensure they are well-characterized for the expression of various drug-metabolizing enzymes.
-
Drug Interaction Studies
Issue 3: Inconsistent results in ABCG2-mediated transport assays.
-
Possible Cause 1: Substrate-dependent inhibition. The inhibitory effects of some compounds on ABCG2 can be dependent on the substrate being tested.[12]
-
Troubleshooting:
-
When screening for potential inhibitors, use this compound as the substrate rather than a generic ABCG2 probe.
-
Confirm the expression and functionality of ABCG2 in the cell line used (e.g., MDCKII-ABCG2, Caco-2).[12]
-
-
Possible Cause 2: Low transporter expression. The cell line used may not have sufficient levels of ABCG2 expression to observe significant efflux.
-
Troubleshooting:
-
Verify ABCG2 expression levels via qPCR or Western blot.
-
Use a positive control substrate for ABCG2 (e.g., sulfasalazine) to confirm transporter activity.[12]
-
Data Presentation
Table 1: Influence of ABCG2 Genotype on this compound Pharmacokinetics
| ABCG2 Genotype | Number of Patients | Mean Plasma Exposure (ng·h/mL per mg) | 95% Confidence Interval | Fold Change in Exposure |
| Wild-type (C/C) | 15 | 46.1 | 25.6 - 66.7 | 1.0x |
| Heterozygous (C/A) | 5 | 138 | 11.3 - 264 | 2.99x |
Data adapted from Sparreboom et al., Clinical Pharmacology & Therapeutics, 2004.[5]
Experimental Protocols
Protocol 1: Assessing ABCG2-Mediated Efflux of this compound
This protocol outlines a general procedure to determine if this compound is a substrate of the ABCG2 transporter using a cell-based assay.
-
Cell Culture: Culture MDCKII cells stably transfected with human ABCG2 and the corresponding parental MDCKII cell line.
-
Transwell Assay Setup: Seed the cells on Transwell inserts and allow them to form a confluent monolayer.
-
Dosing: Add this compound to either the apical or basolateral chamber of the Transwell plate.
-
Sampling: At various time points, collect samples from the opposite chamber.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in the ABCG2-expressing cells compared to the parental cells suggests active efflux. The experiment can be repeated in the presence of a known ABCG2 inhibitor (e.g., Ko143) to confirm specific transport.[11]
Visualizations
Caption: Overview of this compound absorption, transport, and mechanism of action.
Caption: Troubleshooting workflow for in-vitro metabolism studies of this compound.
References
- 1. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound pharmacokinetics in relation to ABCG2 421C>A genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CYP3A4 phenotype-based dosing algorithm for individualized treatment of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Intestinal UDP-Glucuronosyltransferase 1A1 and Protection against Irinotecan-Induced Toxicity in a Novel UDP-Glucuronosyltransferase 1A1 Tissue-Specific Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of UDP-glucuronosyltransferase activity in irinotecan-induced delayed-onset diarrhea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implications of ABCG2 Expression on Irinotecan Treatment of Colorectal Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Mechanisms of Diflomotecan and Irinotecan
In the landscape of cancer therapeutics, topoisomerase I inhibitors stand as a critical class of agents. This guide provides a detailed comparison of two such inhibitors: the established drug irinotecan and the newer agent, diflomotecan. We delve into their mechanisms of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their similarities and distinctions.
Both this compound and irinotecan exert their anticancer effects by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. This enzyme relieves torsional stress in the DNA double helix by creating transient single-strand breaks. By inhibiting this process, these drugs lead to the accumulation of DNA damage and ultimately, cancer cell death.
The Prodrug Strategy of Irinotecan
Irinotecan functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. In the body, irinotecan is converted by carboxylesterase enzymes into its highly potent active metabolite, SN-38. It is SN-38 that directly interacts with the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the formation of double-strand DNA breaks during DNA replication, triggering apoptosis (programmed cell death).
This compound: A Homocamptothecin with Enhanced Stability
Cellular Potency: A Look at the Numbers
The cytotoxic effects of these drugs are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies testing this compound and SN-38 across a wide panel of cell lines under identical conditions are limited, available data for irinotecan and its active metabolite SN-38 highlight the latter's superior potency.
| Cell Line | Irinotecan IC50 (µM) | SN-38 IC50 (µM) |
| LoVo (colorectal cancer) | 15.8[1] | 0.00825[1] |
| HT-29 (colorectal cancer) | 5.17[1] | 0.00450[1] |
| A549 (lung cancer) | 7.7[2] | 0.091[2] |
This table summarizes the IC50 values for irinotecan and its active metabolite SN-38 in various cancer cell lines. Note the significantly lower IC50 values for SN-38, indicating its higher potency.
One study has indicated that this compound induces more pronounced apoptosis in HL60 cancer cells compared to SN-38, suggesting a potentially potent mechanism of action. However, further quantitative data is needed for a comprehensive comparison.
Visualizing the Mechanism of Action
To illustrate the shared mechanism of these topoisomerase I inhibitors, the following signaling pathway diagram is provided.
Figure 1. Mechanism of action of Topoisomerase I inhibitors.
Experimental Protocols
A fundamental experiment to assess the activity of topoisomerase I inhibitors is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA, and the inhibitory effect of compounds on this process.
Topoisomerase I DNA Relaxation Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: The test compounds (this compound or SN-38) are added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Enzyme Addition: Purified human topoisomerase I enzyme is added to the reaction mixture to initiate the relaxation reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are then run on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition. The IC50 value is then calculated as the concentration of the inhibitor that causes 50% inhibition of the topoisomerase I relaxation activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vitro efficacy of this compound and irinotecan/SN-38.
Figure 2. In Vitro Efficacy Comparison Workflow.
In Vivo Antitumor Activity
While direct head-to-head in vivo comparative studies are not extensively published, the general approach to assess and compare the antitumor activity of this compound and irinotecan in preclinical models involves the use of human tumor xenografts in immunocompromised mice.
General Protocol for In Vivo Antitumor Activity Study:
-
Cell Line Selection and Animal Model: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the animals are randomized into different treatment groups (e.g., vehicle control, this compound, irinotecan).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intravenous, oral). Dosing is based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences in antitumor activity.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
References
Diflomotecan: A Potent Topoisomerase I Inhibitor with Enhanced Stability
A comparative analysis of Diflomotecan against established topoisomerase I inhibitors, Topotecan and Irinotecan, for researchers, scientists, and drug development professionals.
This compound (BN-80915) is a novel, third-generation topoisomerase I inhibitor belonging to the homocamptothecin class of anticancer agents.[1][2] It represents a significant advancement in the development of camptothecin analogs, offering enhanced plasma stability and potent preclinical antitumor activity compared to the established drugs, Topotecan and Irinotecan.[1] This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Targeting the DNA Topoisomerase I Cleavable Complex
Like other camptothecin derivatives, this compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between Top1 and DNA, known as the cleavable complex.[3] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, the single-strand break is converted into a lethal double-strand break, ultimately triggering apoptosis and cell death.[4]
The key structural feature of this compound that distinguishes it from Topotecan and Irinotecan is the modification of the E-ring of the camptothecin core. This compound possesses a seven-membered β-hydroxylactone ring, which confers greater stability in human plasma compared to the six-membered lactone ring of traditional camptothecins.[2] This enhanced stability is crucial as the lactone form is the active configuration of the drug.
References
- 1. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-resistance studies between Diflomotecan and other topoisomerase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Diflomotecan, a novel 10,11-difluoro-homocamptothecin, has emerged as a promising topoisomerase I (Top1) inhibitor with enhanced plasma stability and potent preclinical antitumor activity.[1] Its unique seven-membered E-ring distinguishes it from traditional camptothecins like irinotecan and topotecan, potentially influencing its efficacy and resistance profile.[2] This guide provides a comprehensive comparison of this compound's cross-resistance profile with other topoisomerase inhibitors, supported by experimental data, to inform future research and clinical strategies.
Understanding the Landscape of Topoisomerase Inhibitor Resistance
Resistance to topoisomerase inhibitors is a significant clinical challenge, often driven by several key mechanisms:
-
Target Alteration: Mutations in the TOP1 gene can alter the drug-binding site, reducing the inhibitor's efficacy. The emergence of such mutations has been observed in patients treated with antibody-drug conjugates carrying topoisomerase I inhibitor payloads, leading to clinical cross-resistance.[3][4]
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively efflux the drug from cancer cells, lowering its intracellular concentration and diminishing its cytotoxic effect.[5][6] this compound is a known substrate for ABCG2, and genetic variations in this transporter can significantly affect its pharmacokinetics.[7]
-
Cellular Response Alterations: Changes in DNA damage repair pathways and apoptotic signaling can allow cancer cells to survive drug-induced DNA damage.[6][8]
Comparative Analysis of Cross-Resistance: this compound vs. Other Topoisomerase Inhibitors
A pivotal study investigated the cross-resistance profile of this compound in human glioblastoma cell lines. Two resistant sublines, SF295/hCPT50 and SF295/BN50, were developed by stepwise exposure to homocamptothecin and this compound (BN80915), respectively. The sensitivity of these resistant lines and the parental SF295 line to various topoisomerase inhibitors was then evaluated.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values and the degree of resistance (DR) observed in this study. The degree of resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
| Drug | Class | SF295 (Parental) IC50 (nM) | SF295/hCPT50 IC50 (nM) | SF295/hCPT50 DR | SF295/BN50 IC50 (nM) | SF295/BN50 DR |
| This compound (BN80915) | Top1 Inhibitor | 3 | 66 | 22 | 63 | 21 |
| Homocamptothecin | Top1 Inhibitor | 2 | 42 | 21 | 30 | 15 |
| Camptothecin (CPT) | Top1 Inhibitor | 15 | 105 | 7 | 120 | 8 |
| Topotecan | Top1 Inhibitor | 24 | 648 | 27 | 408 | 17 |
| Mitoxantrone | Top2 Inhibitor | 12 | 4 | 0.33 | 4 | 0.33 |
| Etoposide (VP-16) | Top2 Inhibitor | 300 | 450 | 1.5 | 240 | 0.8 |
Data sourced from a study on reduced expression of DNA Topoisomerase I in resistant glioblastoma cells.[9]
Key Observations from the Data:
-
Significant Cross-Resistance among Top1 Inhibitors: Both the SF295/hCPT50 and SF295/BN50 cell lines demonstrated significant cross-resistance to all tested topoisomerase I inhibitors, including this compound, homocamptothecin, camptothecin, and topotecan.[9] This suggests a common resistance mechanism targeting the Top1 enzyme or related pathways.
-
Collateral Sensitivity to Topoisomerase II Inhibitors: Interestingly, both resistant cell lines showed increased sensitivity (collateral sensitivity) to the topoisomerase II inhibitor mitoxantrone, with a 3-fold decrease in IC50 values.[9] The SF295/BN50 line also exhibited slightly increased sensitivity to etoposide. This finding suggests that cancers acquiring resistance to this compound and other homocamptothecins due to reduced Top1 levels might become more vulnerable to Top2 inhibitors.[9]
Experimental Protocols
To ensure the reproducibility and clarity of the presented data, the following are detailed methodologies for the key experiments cited.
Development of Resistant Cell Lines
-
Parental Cell Line: The human glioblastoma cell line SF295 was used as the parental line.
-
Drug Exposure: Resistant sublines were established through stepwise exposure to increasing concentrations of either homocamptothecin (for SF295/hCPT50) or this compound (BN80915) (for SF295/BN50).[9] This method of continuous exposure to escalating drug concentrations is a standard approach for developing drug-resistant cell line models in vitro.[10][11]
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: A range of concentrations for each topoisomerase inhibitor was added to the wells, and the plates were incubated for 4 days.
-
Cell Fixation and Staining: After the incubation period, cells were fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).
-
Measurement: The absorbance was read on a microplate reader to determine cell viability.
-
IC50 Calculation: The IC50 values, representing the drug concentration that inhibits cell growth by 50%, were calculated from the dose-response curves.[9]
Visualizing Resistance Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Topoisomerase I inhibition by this compound and mechanisms of resistance.
Caption: Experimental workflow for determining the cross-resistance profile of this compound.
Conclusion and Future Directions
The available data indicates that while this compound is a potent topoisomerase I inhibitor, it is susceptible to cross-resistance with other camptothecin analogues in cell lines with acquired resistance. The primary mechanism implicated in the studied glioblastoma cell lines is a reduction in the expression of Top1. A crucial takeaway for future therapeutic strategies is the observed collateral sensitivity to topoisomerase II inhibitors in this compound-resistant cells. This suggests a rational basis for sequential or combination therapies, where a topoisomerase II inhibitor could be effective in treating tumors that have developed resistance to this compound or other homocamptothecins. Further research is warranted to explore the clinical relevance of these findings and to investigate other potential resistance mechanisms, such as the role of specific ABC transporters and DNA repair pathways in modulating the response to this compound.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus Topotecan in Adults With Relapsed Small Cell Lung Cancer. [vivo.weill.cornell.edu]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound pharmacokinetics in relation to ABCG2 421C>A genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
Diflomotecan: A Potential Breakthrough in Overcoming Irinotecan Resistance in Tumors
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals grappling with the challenge of irinotecan resistance in cancer therapy, a promising alternative, diflomotecan, is demonstrating significant potential. This guide provides a comprehensive comparison of the efficacy of this compound against irinotecan, particularly in the context of tumors that have developed resistance to the latter. The following analysis is based on available preclinical data and highlights the mechanisms that may underpin this compound's enhanced activity.
Understanding Irinotecan Resistance
Irinotecan, a cornerstone in the treatment of various solid tumors, including colorectal cancer, exerts its cytotoxic effects through its active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme critical for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells. However, the development of resistance to irinotecan is a significant clinical hurdle, often limiting its long-term efficacy.
Several mechanisms contribute to irinotecan resistance[1]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), is a primary mechanism of resistance. These transporters act as cellular pumps, actively removing SN-38 from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect[1][2].
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene or decreased expression of the topoisomerase I enzyme can reduce the binding of SN-38 to its target, rendering the drug less effective.
-
Metabolic Inactivation: Enhanced glucuronidation of SN-38 by UDP-glucuronosyltransferases (UGTs) can lead to its inactivation and subsequent elimination from the body.
-
Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the DNA damage induced by SN-38.
Below is a diagram illustrating the mechanism of ABCG2-mediated resistance to SN-38.
Caption: ABCG2-mediated efflux of SN-38 from a cancer cell.
Comparative In Vitro Efficacy: this compound vs. SN-38
This compound (formerly known as BN-80915) is a novel homocamptothecin, a class of topoisomerase I inhibitors with a modified E-ring that confers unique pharmacological properties. Preclinical studies have demonstrated that this compound exhibits significantly greater potency than SN-38 in various cancer cell lines.
| Cell Line (Human Colon Adenocarcinoma) | IC₅₀ (nM) - this compound (BN 80915) | IC₅₀ (nM) - SN-38 | Fold Difference (SN-38 / this compound) |
| HT-29 | 0.3 | 20 | 67 |
| HCT 116 | 0.4 | 4 | 10 |
| Caco-2 | 0.5 | 15 | 30 |
Data summarized from a study comparing the antiproliferative effects of BN 80915 and SN-38.
The data clearly indicates that this compound is 10- to 67-fold more potent than SN-38 in these colon cancer cell lines. This enhanced potency is attributed to the formation of more stable covalent DNA-topoisomerase I complexes by this compound.
Overcoming Efflux Pump-Mediated Resistance
A key advantage of this compound appears to be its ability to circumvent certain multidrug resistance mechanisms. A study investigating its activity in cell lines overexpressing P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein (MRP) found no cross-resistance to this compound.
| Cell Line | Resistance Mechanism | Cross-Resistance to this compound (BN 80915) | Cross-Resistance to SN-38 |
| HL-60/Vinc | P-glycoprotein (P-gp) overexpression | No | Low |
| HL-60/AR | Multidrug Resistance Protein (MRP) overexpression | No | Low |
While direct comparative data on this compound's efficacy in irinotecan-resistant cell lines with characterized ABCG2 overexpression is not yet available in the public domain, its ability to evade other major efflux pumps suggests it may be a poorer substrate for ABCG2 as well, a hypothesis that warrants further investigation.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments relevant to comparing the efficacy of this compound and irinotecan.
Establishment of Irinotecan-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to SN-38, the active metabolite of irinotecan.
Caption: Workflow for generating irinotecan-resistant cell lines.
Methodology:
-
Cell Culture: Parental human cancer cell lines (e.g., HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Cells are exposed to a low concentration of SN-38 (e.g., starting at the IC10).
-
Dose Escalation: The concentration of SN-38 is gradually increased in a stepwise manner over several months as cells develop resistance and are able to proliferate at higher drug concentrations.
-
Clonal Selection: Single-cell clones can be isolated from the resistant population to ensure a homogenous resistant cell line.
-
Characterization: The resulting resistant cell lines are characterized to determine the level of resistance (by comparing the IC₅₀ of the resistant line to the parental line) and to identify the underlying resistance mechanisms (e.g., by Western blotting or qPCR for ABCG2 expression).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for determining drug cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and SN-38.
-
Incubation: The plates are incubated for a period of 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model of Irinotecan Resistance
This protocol outlines the use of animal models to evaluate the in vivo efficacy of this compound in irinotecan-resistant tumors.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Irinotecan-resistant cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, irinotecan, this compound).
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, and the tumor growth inhibition in the treated groups is calculated.
Future Directions
The currently available data strongly suggests that this compound is a highly potent topoisomerase I inhibitor with the potential to overcome certain mechanisms of drug resistance. However, to fully elucidate its efficacy in irinotecan-resistant tumors, further research is imperative. Specifically, head-to-head comparative studies of this compound and irinotecan in in vitro and in vivo models with well-characterized irinotecan resistance, particularly those overexpressing ABCG2, are crucial next steps. Such studies will provide the definitive data needed to advance this compound into clinical trials for patients with irinotecan-refractory cancers.
References
- 1. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 2. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflomotecan: A Comparative Safety Profile Analysis Against Irinotecan and Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Diflomotecan, an investigational topoisomerase I inhibitor, against two established drugs in the same class: Irinotecan and Topotecan. The information is compiled from preclinical and clinical trial data to assist researchers in evaluating the therapeutic potential and toxicological characteristics of this compound.
Executive Summary
This compound (BN-80915) is a potent, orally active homocamptothecin, a class of topoisomerase I inhibitors.[1] Early clinical data suggest that this compound's primary dose-limiting toxicity (DLT) is hematological, with a notably lower incidence of severe gastrointestinal side effects compared to other topoisomerase I inhibitors like Irinotecan.[2][3] This profile suggests a potentially more favorable therapeutic window for this compound. In contrast, Irinotecan is frequently associated with severe, dose-limiting diarrhea and myelosuppression, while Topotecan's primary DLT is severe myelosuppression.[4][5]
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials of this compound, Irinotecan, and Topotecan, focusing on dose-limiting toxicities and the incidence of common adverse events.
Table 1: Dose-Limiting Toxicities and Maximum Tolerated Dose
| Drug | Indication(s) | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) |
| This compound | Solid Tumors | Hematological (Neutropenia)[2][6] | Oral: 0.27 mg/day for 5 days every 3 weeks.[6] Intravenous: 0.15 mg/m²/day for 5 days every 3 weeks.[7] |
| Irinotecan | Colorectal, Pancreatic, Ovarian, and Lung Cancers[4][8] | Diarrhea, Neutropenia[4][9] | Varies by regimen; up to 350 mg/m² every 3 weeks as a single agent. |
| Topotecan | Ovarian, Small Cell Lung, and Cervical Cancers[9][10] | Myelosuppression (Neutropenia, Thrombocytopenia)[5][11] | 1.5 mg/m²/day for 5 days every 21 days. |
Table 2: Incidence of Grade 3/4 Adverse Events in Clinical Trials
| Adverse Event | This compound (Oral, 0.27 mg/day)[6] | Irinotecan (Various Regimens)[4][12] | Topotecan (1.5 mg/m²/day)[5][13] |
| Neutropenia | Observed as DLT (Grade 4) | ~20-50% | ~50-80% (Grade 4 in 78% of patients)[2][5] |
| Thrombocytopenia | Observed as DLT (Grade 3) | ~5-15% | ~25-30% (Grade 4 in 27% of patients)[2][5] |
| Anemia | Not reported as DLT | ~5-10% | ~35-40% (Grade 3/4 in 37% of patients)[2][5] |
| Diarrhea | Mild gastrointestinal toxicity reported[6] | ~20-40% (severe, late-onset)[4][14] | ~5% |
| Nausea/Vomiting | Mild | ~10-20% | ~15-25% |
| Fatigue | Mild | ~10-15% | ~10-20% |
Experimental Protocols and Methodologies
A summary of the methodologies used to assess the key safety parameters is provided below. Detailed protocols for specific clinical trials are often proprietary; however, the following represents standard approaches in preclinical and clinical oncology research.
Preclinical Toxicology Assessment
Preclinical safety evaluation of novel anticancer agents like this compound typically involves a battery of in vitro and in vivo studies to characterize potential toxicities before human trials.[10][15]
-
In Vitro Cytotoxicity Assays: The initial assessment of a compound's toxicity is often performed on various cancer and normal cell lines. The MTT assay or similar colorimetric assays are used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).[16]
-
Animal Toxicology Studies: These studies are conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs for toxicity.[10] Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Clinical Safety Assessment
In human clinical trials, the safety and tolerability of a new drug are primary endpoints, especially in Phase I trials.
-
Common Terminology Criteria for Adverse Events (CTCAE): The National Cancer Institute's (NCI) CTCAE is the standard for grading the severity of adverse events in cancer clinical trials. It provides a grading scale (1 to 5) for a wide range of potential toxicities.
-
Hematological Toxicity Assessment: Complete blood counts (CBC) with differential are performed at baseline and regularly throughout the treatment cycles to monitor for neutropenia, thrombocytopenia, and anemia. The nadir (lowest point) of the blood counts and the time to recovery are key parameters.
-
Gastrointestinal Toxicity Assessment: The frequency and severity of diarrhea, nausea, and vomiting are recorded based on patient-reported outcomes and clinical observation, graded according to the CTCAE. For severe diarrhea, further investigation may include stool cultures to rule out infectious causes.
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the known or proposed signaling pathways associated with the primary toxicities of Irinotecan and Topotecan. The primary toxicity of this compound is hematological, and while the general mechanism of topoisomerase I inhibition leading to DNA damage and cell cycle arrest is understood, the specific signaling pathways leading to its particular toxicity profile are still under investigation.
Irinotecan-Induced Diarrhea
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. The severe delayed diarrhea associated with Irinotecan is primarily caused by the accumulation of SN-38 in the gastrointestinal tract.
Figure 1: Signaling pathway of Irinotecan-induced diarrhea.
Topotecan-Induced Myelosuppression and Apoptosis
Topotecan exerts its cytotoxic effects by stabilizing the topoisomerase I-DNA cleavable complex, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly dividing cells like hematopoietic progenitors.
Figure 2: Mechanism of Topotecan-induced myelosuppression.
Conclusion
This compound demonstrates a promising safety profile in early clinical development, characterized primarily by manageable hematological toxicity and a lower incidence of severe gastrointestinal events compared to Irinotecan. This suggests that this compound may offer a wider therapeutic index. However, further late-stage clinical trials are necessary to fully elucidate its safety and efficacy in comparison to established topoisomerase I inhibitors. The distinct toxicity profiles of these agents underscore the importance of continued research into the molecular mechanisms of drug-induced toxicities to guide the development of safer and more effective cancer therapies.
References
- 1. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic evaluation of irinotecan-induced intestinal mucositis based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altasciences.com [altasciences.com]
- 11. Irinotecan-induced mucositis: the interactions and potential role of GLP-2 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of topotecan infusion duration on hematologic toxicity in recurrent ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mezquita.uco.es [mezquita.uco.es]
- 15. hoeford.com [hoeford.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
comparative pharmacokinetics of oral versus intravenous Diflomotecan
A Comparative Guide to the Pharmacokinetics of Oral versus Intravenous Diflomotecan
This compound (BN80915) is a novel E-ring modified camptothecin analogue, a class of topoisomerase I inhibitors used in cancer therapy. A key advantage of this compound is its enhanced lactone stability in plasma compared to other camptothecins, which is a potential benefit for its antitumor activity[1]. The route of administration, either oral or intravenous, significantly impacts the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion. This guide provides a comparative overview of the pharmacokinetics of this compound following oral and intravenous administration, based on available clinical trial data.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound for both oral and intravenous routes. It is important to note that the data is derived from separate Phase I clinical studies and not from a direct head-to-head comparative trial in the same patient population.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F) | 72.24% (± 59.2%)[1][2] | Not Applicable |
| Recommended Dose (Phase II) | 0.27 mg/day for 5 days every 3 weeks[1][2] | 0.125 mg/m²/day for 5 days every 3 weeks[3] or 4 mg/m² as a 20-min infusion every 3 weeks[4] |
| Pharmacokinetic Linearity | Linear over the dose range studied[1][2] | Linear pharmacokinetic behavior[4] |
| Metabolite | BN80942 (open lactone form) measured[2] | BN80942 measured[3] |
| Urinary Excretion | Very low[1][2] | Not specified |
| Inter-patient Variability | High variability in bioavailability[1][2] | Wide interpatient variability in pharmacokinetics at all dose levels[3] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from two separate Phase I clinical trials. The methodologies for each are outlined below.
Oral this compound Study
Objective: To assess the feasibility, maximum-tolerated dose (MTD), bioavailability, and pharmacokinetics of oral this compound in adult patients with solid tumors[1][2].
Methodology:
-
Initial Intravenous Bolus: To determine the absolute bioavailability, an initial intravenous bolus of this compound was administered to patients[1][2].
-
Oral Administration: Fourteen days after the intravenous dose, patients began treatment with oral this compound once daily for 5 consecutive days, with the cycle repeated every 3 weeks[2].
-
Dose Escalation: Patients were enrolled in cohorts and received escalating flat dose levels of 0.10, 0.20, 0.27, and 0.35 mg[1][2].
-
Pharmacokinetic Sampling: Plasma samples were collected to measure the concentrations of this compound (BN80915) and its open lactone form (BN80942)[2].
-
Bioavailability Calculation: The oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from the initial intravenous bolus[1].
Intravenous this compound Study
Objective: To determine the MTD, recommended dose for Phase II studies, safety, and pharmacokinetic profile of intravenous this compound in patients with advanced solid tumors[3].
Methodology:
-
Administration: this compound was administered as a 20-minute intravenous infusion daily for 5 days, with the treatment cycle repeated every 3 weeks[3]. A separate study investigated a single 20-minute intravenous infusion every 3 weeks[4].
-
Dose Escalation: Patients were treated in cohorts of three to six per dose level, with the dose escalated according to a modified Fibonacci schedule. The dose levels explored were 0.05, 0.1, 0.125, and 0.15 mg/m²/day[3]. Another study explored doses of 2, 4, 5, and 6 mg/m²[4].
-
Pharmacokinetic Sampling: Plasma concentrations of this compound and its metabolite BN80942 were quantified at various time points[3].
-
Pharmacokinetic Analysis: A three-compartmental model was used to describe the pharmacokinetics of intravenous this compound[4].
Visualization of Experimental Workflow and Pharmacokinetic Relationships
To better illustrate the processes involved in the comparative pharmacokinetic studies and the interplay of key parameters, the following diagrams are provided.
Caption: Experimental workflow for a comparative pharmacokinetic study of oral vs. intravenous drug administration.
Caption: Logical relationships of key pharmacokinetic parameters following drug administration.
Conclusion
The oral administration of this compound presents a convenient and generally well-tolerated option with a favorable pharmacokinetic profile, highlighted by its high but variable oral bioavailability of approximately 72%[1][2][5]. Both oral and intravenous routes exhibit linear pharmacokinetics. The primary toxicity observed for both routes is hematological, particularly myelosuppression[1][3]. The choice between oral and intravenous administration will likely depend on the specific clinical context, patient preference, and the desired therapeutic exposure profile. The oral regimen offers the potential for more prolonged exposure, which may be advantageous for antitumor activity[5]. Further direct comparative studies would be beneficial to fully elucidate the nuanced differences in the pharmacokinetic and pharmacodynamic profiles of oral versus intravenous this compound.
References
- 1. Phase I pharmacological and bioavailability study of oral this compound (BN80915), a novel E-ring-modified camptothecin analogue in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-finding study and a pharmacokinetic/pharmacodynamic analysis of the neutropenic response of intravenous this compound in patients with advanced malignant tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Diflomotecan
For researchers, scientists, and professionals in drug development, the proper disposal of chemotherapeutic agents like Diflomotecan is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks to human health and prevent environmental contamination. This compound, a potent topoisomerase I inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1]
Key Safety and Handling Precautions:
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Respiratory Protection: A suitable respirator, especially in areas with inadequate ventilation or when handling powders.[1][2]
All handling of this compound should occur in a designated area with adequate ventilation, such as a chemical fume hood or a biological safety cabinet.[1][2][3] An accessible safety shower and eye wash station are mandatory in the vicinity.[1][2]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of chemotherapeutic agents and the specific safety data for this compound. These are not experimental protocols but established safety procedures.
1. Segregation of Waste:
It is crucial to segregate this compound waste at the point of generation. Never mix chemotherapeutic waste with general, biohazardous, or other chemical waste streams.[4][5] this compound waste should be categorized as follows:
-
Bulk Chemotherapy Waste: This includes unused or expired this compound, partially used vials, and materials heavily contaminated with the drug (e.g., from a spill).[6]
-
Trace Chemotherapy Waste: This consists of items with residual amounts of this compound (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, and contaminated PPE.[6][7]
2. Waste Containment:
Proper containment is vital to prevent leakage and exposure.
-
Bulk Liquid Waste: Collect in a leak-proof, puncture-resistant container with a tight-fitting lid. The container should be clearly labeled as "Chemotherapeutic Waste" and "Hazardous Waste" and include the name "this compound."[4]
-
Bulk Solid Waste: Place in a designated, puncture-proof container, also clearly labeled.[4]
-
Trace Waste: Use designated yellow chemotherapy waste containers or bags.[7][8] Sharps contaminated with trace amounts must be placed in a yellow sharps container labeled "Chemo Sharps."[3][8]
Quantitative Data Summary
| Waste Type | Contamination Level | Recommended Container |
| Bulk Waste | > 3% of original volume | Leak-proof, puncture-resistant, sealed container |
| Trace Waste | < 3% of original volume | Yellow chemotherapy waste container/bag |
| Contaminated Sharps | Trace amounts | Yellow, puncture-proof sharps container |
3. Labeling and Storage:
All waste containers must be clearly labeled with "Chemotherapeutic Waste," the biohazard symbol, and the specific chemical name (this compound).[4] Store the sealed containers in a secure, designated area away from general traffic until collection by a licensed hazardous waste disposal service.[5]
4. Accidental Release Measures:
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.
-
Personnel Protection: Ensure full PPE is worn before addressing the spill.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup: For liquid spills, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, carefully collect the material to avoid dust formation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or a detergent solution followed by clean water.[1][3]
-
Disposal of Cleanup Materials: All contaminated cleanup materials must be disposed of as bulk chemotherapeutic waste.[3]
5. Final Disposal:
This compound waste must be disposed of through an approved and licensed hazardous waste disposal facility, typically via high-temperature incineration.[1][5][9] Do not dispose of this compound down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[3][4]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Caption: Step-by-step protocol for managing a this compound spill.
References
- 1. This compound|220997-97-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. biowastetn.com [biowastetn.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
